Product packaging for Methyl 2-fluoro-4-methoxybenzoate(Cat. No.:CAS No. 128272-26-4)

Methyl 2-fluoro-4-methoxybenzoate

Cat. No.: B160084
CAS No.: 128272-26-4
M. Wt: 184.16 g/mol
InChI Key: ZWXVPCDIGBXITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-fluoro-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B160084 Methyl 2-fluoro-4-methoxybenzoate CAS No. 128272-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXVPCDIGBXITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611686
Record name Methyl 2-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128272-26-4
Record name Benzoic acid, 2-fluoro-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128272-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-fluoro-4-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-methoxybenzoate, with the CAS Number 128272-26-4 , is a substituted aromatic ester that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional substitution pattern, comprising a methyl ester, a fluorine atom, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its synthesis, properties, applications, and safety considerations, tailored for professionals in research and development.

The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring, offering regioselective control in subsequent chemical transformations. This characteristic is particularly valuable in the design and synthesis of novel active pharmaceutical ingredients (APIs) and specialty chemicals.[1]

Chemical Structure and Identification

The chemical structure of this compound is fundamental to understanding its reactivity and applications.

Caption: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Workflow:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product A 2-Fluoro-4-methoxybenzoic acid C Fischer Esterification A->C B Methanol (CH₃OH) Catalytic Acid (e.g., H₂SO₄) B->C D Methyl 2-fluoro-4- methoxybenzoate C->D

Caption: Proposed Fischer esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on standard Fischer esterification procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq.) in an excess of methanol (e.g., 10-20 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.), to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValue
CAS Number 128272-26-4
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Temperature Room temperature, sealed in dry conditions

Spectroscopic Data: While a full dataset is not publicly available, typical spectroscopic features can be inferred. Spectroscopic data for this compound, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available through specialized chemical data providers.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1]

Pharmaceutical Research:

The primary application of this compound is as a building block for the development of Active Pharmaceutical Ingredients (APIs).[1] The presence and relative positions of the fluoro, methoxy, and ester groups allow for a wide range of chemical modifications, making it a valuable scaffold in drug discovery. It is frequently utilized in the synthesis of complex heterocyclic compounds, which are a common feature in many modern pharmaceuticals.[2] While specific drug names synthesized directly from this intermediate are not prominently disclosed in the public domain, its utility in creating novel molecules with potential biological activity is well-recognized in the field.[1][2]

Materials Science:

In addition to its role in pharmaceuticals, this compound is also employed in the synthesis of specialty chemicals and polymers.[1] The incorporation of the fluorinated methoxybenzoate moiety can enhance the properties of the final materials, such as thermal stability and chemical resistance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.[1]

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

physicochemical properties of Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-4-methoxybenzoate

Introduction

This compound (CAS No. 128272-26-4) is a polysubstituted aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of a methyl ester, a fluorine atom, and a methoxy group on a benzene ring imparts specific electronic and steric properties, making it a valuable and versatile building block for the synthesis of more complex molecular architectures. In pharmaceutical research, it serves as a key intermediate in the development of novel active pharmaceutical ingredients (APIs)[1]. Its utility also extends to the synthesis of specialty polymers and other fine chemicals where tailored physicochemical characteristics are required[1].

This technical guide provides a comprehensive overview of the core . It is designed for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in experimental design, process development, and quality control.

Chemical Identity and Structure

The fundamental identity of a chemical compound is defined by its structure and associated identifiers. The functional groups present—an ester, a halogen, and an ether—govern its overall reactivity, polarity, and intermolecular interactions.

IdentifierValueSource
CAS Number 128272-26-4[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
IUPAC Name This compound
InChI Key ZWXVPCDIGBXITB-UHFFFAOYSA-N

The fluorine atom at the C2 position acts as a weak deactivator via induction but also as a weak ortho-, para-director through resonance. The methoxy group at C4 is a strong activating and ortho-, para-directing group. The methyl ester at C1 is a deactivating, meta-directing group. This electronic interplay is critical for predicting the compound's behavior in chemical reactions, particularly electrophilic aromatic substitution.

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is essential for reaction setup and purification processes.

PropertyValueNotes
Physical Form Solid
Boiling Point 250.1 °C at 760 mmHg[1]
Melting Point Data not availableThe isomer Methyl 4-fluoro-2-methoxybenzoate has a melting point of 134-136 °C[2].
Density Data not availableThe isomer Methyl 3-fluoro-4-methoxybenzoate has a density of 1.184 g/cm³[3].
Solubility Data not availableExpected to have low solubility in water but good solubility in common organic solvents like ethyl acetate, methanol, and chlorinated solvents, based on its structure and data from analogs like Methyl 2-methoxybenzoate[1].

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structure verification and purity assessment. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two types of methyl groups.

    • Aromatic Protons (H3, H5, H6): These protons, expected in the range of 6.5-8.0 ppm, will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • Methoxy Protons (-OCH₃): The protons of the methoxy group attached to the ring are expected as a sharp singlet around 3.8-3.9 ppm.

    • Ester Methyl Protons (-COOCH₃): The protons of the methyl ester group are also expected as a sharp singlet, typically around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

    • Carbonyl Carbon (C=O): Expected to appear in the 165-175 ppm region[4].

    • Aromatic Carbons: Six distinct signals are expected in the 100-165 ppm range. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings. The methoxy-substituted carbon (C4) will be shifted downfield.

    • Methyl Carbons (-OCH₃): The two methyl carbons (from the methoxy and ester groups) are expected to appear in the 50-65 ppm range[4][5].

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Bond VibrationExpected Wavenumber (cm⁻¹)Characteristics
C=O Stretch (Ester) 1710 - 1730Strong, sharp absorption[6][7].
Aromatic C=C Stretch 1580 - 1610Medium to strong absorptions[8].
C-O Stretch (Ester/Ether) 1250 - 1300 and 1050 - 1150Two or more strong bands[7].
C-F Stretch 1000 - 1200Strong, often in the fingerprint region.
sp² C-H Stretch (Aromatic) 3000 - 3100Medium intensity, just above 3000 cm⁻¹[8].
sp³ C-H Stretch (Methyl) 2850 - 3000Medium intensity, just below 3000 cm⁻¹[8].
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight, 184.16.

  • Fragmentation Pattern: Electron impact (EI) ionization would likely induce fragmentation. Key fragmentation pathways involve the loss of stable neutral molecules or radicals from the ester group.

MS_Fragmentation parent [M]⁺˙ m/z = 184 frag1 [M - ˙OCH₃]⁺ m/z = 153 parent->frag1 - 31 frag2 [M - ˙COOCH₃]⁺ m/z = 125 parent->frag2 - 59 frag3 [M - H₂CO]⁺˙ m/z = 154 (from Methoxy) parent->frag3 - 30

Caption: Plausible fragmentation pathways for this compound.

Reactivity and Chemical Stability

  • Stability: The compound is stable under standard conditions and should be stored in a dry, sealed container at room temperature. It is classified as a combustible liquid and should be kept away from heat and open flames[9].

  • Reactivity:

    • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

    • Electrophilic Aromatic Substitution: The directing effects of the substituents are crucial. The strongly activating -OCH₃ group at C4 and the weakly directing -F at C2 will primarily direct incoming electrophiles to the C5 position, which is ortho to the methoxy group and meta to the deactivating ester group.

    • Nucleophilic Aromatic Substitution: The fluorine atom, being ortho to the electron-withdrawing ester group, could potentially be displaced by strong nucleophiles under forcing conditions.

Caption: Directing effects for electrophilic aromatic substitution.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Safety Data Sheet (SDS) provides critical information for safe use.

Hazard ClassGHS StatementSource
Acute Toxicity, Oral H302: Harmful if swallowed[9]
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H320: Causes eye irritation
STOT-SE H335: May cause respiratory irritation
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child[9]
Aquatic Hazard H402: Harmful to aquatic life[9]

Precautionary Measures:

  • P280: Wear protective gloves, protective clothing, and eye/face protection[9].

  • P264: Wash skin thoroughly after handling[9].

  • P270: Do not eat, drink or smoke when using this product[9].

  • P271: Use only outdoors or in a well-ventilated area.

  • First Aid: In case of skin contact, rinse with water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and call a physician if you feel unwell[9].

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical intermediate.

Applications start This compound (Building Block) reaction1 Multi-step Organic Synthesis start->reaction1 api Active Pharmaceutical Ingredients (APIs) reaction1->api polymer Specialty Polymers & Materials reaction1->polymer

Caption: Role as an intermediate in synthetic chemistry.
  • Pharmaceutical Synthesis: It is a building block for developing APIs. The fluorine atom can enhance metabolic stability or binding affinity, while the methoxy group can be a key interaction point or be demethylated to a phenol at a later synthetic stage[1].

  • Material Science: The specific substitution pattern can be exploited to synthesize specialty chemicals and polymers with enhanced performance characteristics, such as thermal stability or specific optical properties[1].

Conclusion

References

A Technical Guide to the Spectral Analysis of Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-4-methoxybenzoate is a substituted aromatic ester with significant potential in the fields of medicinal chemistry and materials science. Its structural motifs, including a fluoro-substituted benzene ring, a methoxy group, and a methyl ester, contribute to a unique physicochemical profile that is of considerable interest for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations. This in-depth guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its characteristic spectral features. The molecule consists of a benzene ring substituted with a fluorine atom at the 2-position, a methoxy group at the 4-position, and a methyl ester group at the 1-position. This arrangement leads to a specific pattern of signals in its NMR, IR, and MS spectra, which are discussed in detail in the following sections.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to confirm its identity and purity.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy substituents. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HH-6
~6.7-6.9dd1HH-5
~6.6-6.8d1HH-3
~3.9s3H-OCH₃ (ester)
~3.8s3H-OCH₃ (methoxy)

Interpretation:

  • The aromatic region will display three signals corresponding to the three protons on the benzene ring.

  • The proton at the 6-position (H-6), being ortho to the electron-withdrawing ester group, is expected to be the most deshielded and appear as a doublet.

  • The proton at the 5-position (H-5) will be split by both the adjacent H-6 and the fluorine atom, likely appearing as a doublet of doublets.

  • The proton at the 3-position (H-3) will be split by the adjacent fluorine atom and will appear as a doublet.

  • The methyl protons of the ester and methoxy groups are expected to appear as sharp singlets in the upfield region of the spectrum.[1]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~163 (d, ¹JCF)C-F
~162C-OCH₃
~133 (d)C-6
~118 (d)C-1
~110 (d)C-5
~101 (d)C-3
~56-OCH₃ (methoxy)
~52-OCH₃ (ester)

Interpretation:

  • The carbonyl carbon of the ester group will appear at the most downfield chemical shift.

  • The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF).[2][3]

  • The other aromatic carbons will show smaller carbon-fluorine couplings.

  • The carbons of the two methyl groups will appear in the upfield region of the spectrum.[4][5]

¹⁹F NMR (Fluorine NMR)

¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120m

Interpretation:

  • The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the other substituents.[6][7][8] For an aryl fluoride, a chemical shift in this range is expected.

  • The signal will likely be a multiplet due to coupling with the adjacent aromatic protons (H-3) and potentially longer-range couplings.[9]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) and a longer acquisition time are typically required.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe channel. The spectral width should be set to encompass the expected chemical shift range for aryl fluorides.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard.

Diagram: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (High-Field NMR) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq f19_acq ¹⁹F NMR Acquisition instrument->f19_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing f19_acq->processing analysis Integration & Referencing processing->analysis interpretation Spectral Interpretation analysis->interpretation

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, aromatic, and ether functionalities.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch (-OCH₃)
~1720-1730StrongC=O stretch (ester)
~1600-1610MediumAromatic C=C stretch
~1250-1300StrongAsymmetric C-O-C stretch (aryl ether)
~1100-1150StrongSymmetric C-O-C stretch (ester)
~1020-1080MediumC-F stretch

Interpretation:

  • The most prominent peak in the spectrum will be the strong absorption due to the carbonyl (C=O) stretch of the ester group, typically appearing around 1720-1730 cm⁻¹.[10][11][12]

  • The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

  • The aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

  • The characteristic strong C-O stretching bands of the ester and the aryl ether will be present in the fingerprint region.[13]

  • A medium intensity band corresponding to the C-F stretch is also expected.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
184Molecular ion [M]⁺
153[M - OCH₃]⁺
125[M - COOCH₃]⁺
108[M - F - CO]⁺ (tentative)

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₉H₉FO₃ = 184.17 g/mol ).[14]

  • Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) from the ester, leading to a fragment at m/z 153.[15][16]

  • Loss of the entire carbomethoxy group (-COOCH₃) would result in a fragment at m/z 125.

  • The fragmentation of the anisole moiety may also occur.[17][18][19][20]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile and thermally stable compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Diagram: Mass Spectrometry Workflow

cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output & Interpretation sample_prep Prepare Dilute Solution injection Inject into MS sample_prep->injection ionization Ionization (e.g., EI, ESI) injection->ionization separation Mass Separation (m/z) ionization->separation detection Ion Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Identify Molecular Ion & Fragments spectrum->interpretation

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound, encompassing ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, based on established principles and analogous compounds, offer a reliable reference for researchers in synthetic chemistry, drug discovery, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and purity assessment. This guide serves as a valuable resource for scientists and professionals working with this and structurally related compounds.

References

An In-depth Technical Guide to the Solubility of Methyl 2-fluoro-4-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoro-4-methoxybenzoate is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive analysis of its behavior in a range of common organic solvents, and a detailed experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their work with this versatile compound.

Introduction to this compound

This compound is a solid, multi-functionalized aromatic ester. Its chemical structure, featuring a benzene ring substituted with a methyl ester, a fluorine atom, and a methoxy group, imparts a unique combination of polarity and lipophilicity. This structural complexity dictates its interaction with various solvents and is central to its utility as a building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉FO₃
Molecular Weight 184.17 g/mol
Physical Form Solid
CAS Number 128272-26-4

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[2][3] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The key factors influencing the solubility of this compound are:

  • Polarity: The presence of the ester (-COOCH₃), methoxy (-OCH₃), and fluoro (-F) groups introduces polar regions in the molecule. The polarity of a solvent, often quantified by its dielectric constant, determines its ability to solvate these polar functionalities.[4] Solvents with high dielectric constants are generally considered polar.[4]

  • Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors. Protic solvents, which contain hydrogen atoms bonded to electronegative atoms (e.g., O-H in alcohols), can engage in hydrogen bonding with the solute, enhancing solubility.[4]

  • Dipole-Dipole Interactions: The polar C-F, C=O, and C-O bonds in the solute create a net molecular dipole moment. Polar aprotic solvents, which have significant dipole moments but lack O-H or N-H bonds, will interact favorably with the solute through dipole-dipole forces.

  • Van der Waals Forces: The nonpolar benzene ring of the solute will primarily interact with solvents through weaker van der Waals forces (specifically, London dispersion forces). Nonpolar solvents will rely on these interactions for solvation.[5]

Predicted Solubility of this compound in Common Organic Solvents

Based on the structural features of this compound, we can predict its general solubility behavior. The presence of both polar functional groups and a nonpolar aromatic ring suggests that it will be most soluble in solvents of intermediate to high polarity. A structurally similar compound, Methyl 2-methoxybenzoate, is described as being soluble in organic solvents.[6]

Table 2: Properties of Common Organic Solvents and Predicted Solubility of this compound

SolventFormulaPolarity TypeDielectric Constant (ε)Predicted Solubility
Hexane C₆H₁₄Nonpolar1.9Low
Toluene C₇H₈Nonpolar2.4Moderate
Diethyl Ether C₄H₁₀OPolar Aprotic4.3Moderate to High
Dichloromethane CH₂Cl₂Polar Aprotic9.1High
Ethyl Acetate C₄H₈O₂Polar Aprotic6.0High
Acetone C₃H₆OPolar Aprotic20.7High
Acetonitrile C₂H₃NPolar Aprotic37.5High
Isopropanol C₃H₈OPolar Protic19.9Moderate to High
Ethanol C₂H₆OPolar Protic24.6Moderate to High
Methanol CH₄OPolar Protic32.7Moderate
Water H₂OPolar Protic80.1Very Low

Note: Dielectric constants are approximate values at room temperature.[7][8]

Rationale for Predictions:

  • High Solubility: Solvents like dichloromethane, ethyl acetate, acetone, and acetonitrile are polar aprotic and are expected to effectively solvate the polar ester, methoxy, and fluoro groups without being hindered by strong self-association (like hydrogen bonding in water).

  • Moderate to High Solubility: Polar protic solvents like ethanol and isopropanol can engage in hydrogen bonding with the solute's oxygen atoms, contributing to good solubility. Toluene, while nonpolar, has an aromatic ring that can interact favorably with the benzene ring of the solute via π-stacking, leading to moderate solubility.

  • Low to Very Low Solubility: Highly nonpolar solvents like hexane will struggle to overcome the solute-solute interactions of the crystalline solid, resulting in poor solubility. Water, despite being highly polar, is a poor solvent for this compound due to the energetic cost of disrupting its extensive hydrogen-bonding network to accommodate the nonpolar aromatic ring.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Accurately weigh excess solute prep2 Add a known volume of solvent to a vial prep1->prep2 Add solute to solvent equil1 Seal the vial and place in a constant temperature bath prep2->equil1 equil2 Agitate for a set time (e.g., 24-48h) to reach equilibrium equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw a sample of the supernatant sample1->sample2 sample3 Filter the sample to remove undissolved solid sample2->sample3 sample4 Dilute the sample with a known volume of solvent sample3->sample4 sample5 Analyze the concentration using HPLC or GC sample4->sample5 calc1 Determine concentration from the calibration curve sample5->calc1 calc2 Calculate solubility (e.g., in g/L or mg/mL) calc1->calc2 G solute Methyl 2-fluoro-4- methoxybenzoate solute_props Solute Properties: - Polar groups (ester, methoxy, fluoro) - Nonpolar aromatic ring solute->solute_props solvent Solvent solvent_props Solvent Properties: - Polarity (dielectric constant) - Protic vs. Aprotic - Aromatic character solvent->solvent_props interaction Intermolecular Interactions solute_props->interaction solvent_props->interaction high_sol High Solubility interaction->high_sol Favorable (e.g., polar-polar) low_sol Low Solubility interaction->low_sol Unfavorable (e.g., polar-nonpolar)

References

Navigating the Synthesis and Safety of Methyl 2-fluoro-4-methoxybenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Among the vast array of fluorinated building blocks, Methyl 2-fluoro-4-methoxybenzoate stands out as a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its safety, handling, and core applications, grounded in established scientific principles and field-proven insights.

Compound Identification and Properties

This compound is a substituted aromatic ester that serves as a versatile precursor in multi-step organic syntheses. A clear understanding of its fundamental properties is the first line of defense in ensuring its safe and effective use in the laboratory.

Property Value Source
CAS Number 128272-26-4[1][2]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1]
Physical Form Solid[1]
Boiling Point 250.1°C at 760 mmHg[3]
Flash Point 102.1°C[3]
Storage Sealed in a dry, room temperature environment.[1]

Hazard Assessment and GHS Classification

A thorough understanding of the potential hazards associated with this compound is paramount for risk mitigation in a research and development setting. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H320: Causes eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The GHS pictogram associated with this compound is the Exclamation Mark (GHS07) , and the signal word is "Warning" .[1] This classification underscores the need for careful handling and the use of appropriate personal protective equipment.

Core Directive: Safe Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of this compound, drawing from best practices for halogenated aromatic compounds and fluorinated esters.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling aromatic and chlorinated solvents.[5][6] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

  • Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[4][6] Closed-toe shoes are required in the laboratory at all times.

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Assess_Hazards Assess Hazards (SDS & SOP) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Identifies Requirements Inspect_PPE Inspect PPE (Gloves, Goggles, etc.) Select_PPE->Inspect_PPE Ensures Integrity Don_PPE Don PPE (Proper Sequence) Inspect_PPE->Don_PPE Proceed if Intact Handle_Compound Handle Compound (In Fume Hood) Don_PPE->Handle_Compound Enables Safe Work Doff_PPE Doff PPE (Avoid Contamination) Handle_Compound->Doff_PPE After Completion Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Prevents Cross-Contamination

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. The enhanced electrophilicity of fluorinated esters makes them susceptible to nucleophilic attack.[1]

Spill and Waste Management

In the event of a spill, and for routine waste disposal, the following procedures should be followed:

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

  • Waste Disposal: Halogenated organic waste must be collected separately from non-halogenated waste.[4] All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Follow your institution's guidelines for the disposal of chemical waste.

Emergency Procedures and First Aid

Rapid and appropriate responses to accidental exposure are critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Emergency_Response_Flowchart cluster_first_aid First Aid Measures Exposure_Event Exposure Event Occurs Assess_Situation Assess the Situation (Is the area safe?) Exposure_Event->Assess_Situation Remove_from_Exposure Remove from Exposure Source Assess_Situation->Remove_from_Exposure Initiate_First_Aid Initiate First Aid (Based on exposure type) Remove_from_Exposure->Initiate_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Initiate_First_Aid->Seek_Medical_Attention Inhalation Inhalation: Move to fresh air. Initiate_First_Aid->Inhalation Skin_Contact Skin Contact: Wash with soap and water. Initiate_First_Aid->Skin_Contact Eye_Contact Eye Contact: Rinse with water for 15 min. Initiate_First_Aid->Eye_Contact Ingestion Ingestion: Rinse mouth, do not induce vomiting. Initiate_First_Aid->Ingestion Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident

Toxicological Insights and Reactivity

While specific toxicological data for this compound is not extensively published, the toxicology of fluorinated organic compounds is an active area of research. The introduction of fluorine can significantly alter the metabolic fate of a molecule.[9] It is prudent to handle all fluorinated intermediates with care, assuming the potential for the release of hazardous decomposition products, such as hydrofluoric acid, under certain conditions (e.g., high temperatures).[1]

The reactivity of fluorinated esters is a key consideration in their synthetic applications. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity allows for transformations under milder conditions compared to their non-fluorinated analogs.[10][11]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: In case of fire, toxic fumes, including carbon oxides and potentially hydrogen fluoride, may be released.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Conclusion

This compound is a valuable building block in the synthesis of novel pharmaceutical compounds. Its safe and effective use hinges on a comprehensive understanding of its hazard profile and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate risks and harness the full synthetic potential of this important intermediate.

References

The Strategic Role of Fluorine in Modulating the Bioactivity of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates. This guide provides a detailed examination of the multifaceted roles of fluorine in tailoring the bioactivity of benzoate derivatives. We will explore, from a mechanistic perspective, how the unique properties of fluorine—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—are leveraged to modulate physicochemical properties, enhance pharmacokinetic profiles, and optimize pharmacodynamic interactions. This document synthesizes field-proven insights with fundamental principles, offering researchers and drug development professionals a comprehensive resource on the strategic application of fluorine in the design of novel therapeutics based on the benzoate scaffold.

The Foundational Chemistry of Fluorine in Drug Design

Fluorine's rise to prominence in drug design is not accidental; it stems from a unique combination of properties that distinguish it from hydrogen and other halogens.[1][2][3] When incorporated into a benzoate derivative, these properties can profoundly influence the molecule's behavior in a biological system.

  • Size and Steric Profile : With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1][4] This allows it to serve as a bioisostere for hydrogen, often fitting into the same binding pockets without significant steric hindrance.[5]

  • Extreme Electronegativity : As the most electronegative element (Pauling scale value of 3.98), fluorine exerts a powerful inductive electron-withdrawing effect.[1][3] This alters the electron distribution across the benzoate ring and the carboxylic acid group, directly impacting acidity and interaction potential.[5][6]

  • Carbon-Fluorine Bond Strength : The C-F bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to metabolic cleavage.[4][5][7] This property is fundamental to its role in enhancing metabolic stability.

  • Lipophilicity : The substitution of hydrogen with fluorine typically increases the local lipophilicity of a molecule.[1][5][8] This can have significant, though sometimes complex, effects on membrane permeability, protein binding, and solubility.[3][9]

Modulating Physicochemical Properties of the Benzoate Scaffold

The strategic placement of fluorine on the benzoate ring allows for the fine-tuning of critical physicochemical parameters that govern a drug's developability.[10]

Impact on Acidity (pKa)

For benzoate derivatives, the pKa of the carboxylic acid is paramount, as it dictates the ionization state at physiological pH, which in turn affects solubility and the ability to interact with biological targets. The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, making it more acidic.[5] This effect is dependent on the position and number of fluorine substituents.

  • Mechanism : By withdrawing electron density from the aromatic ring, fluorine stabilizes the conjugate base (benzoate anion), shifting the equilibrium towards dissociation and thus lowering the pKa.[5] This modulation can be critical for optimizing interactions with target proteins or for controlling passage across biological membranes.[10][11]

Control of Lipophilicity and Conformation

Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance membrane permeation and access to intracellular targets.[1][3][8] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.[3][12]

Fluorine can also introduce conformational constraints. The C-F bond can engage in dipole-dipole and multipolar interactions, influencing the preferred conformation of the molecule and potentially pre-organizing it for optimal binding to its target.[3][10][11]

CompoundSubstituentpKa (approx.)LogP (Calculated)Rationale for Change
Benzoic AcidH4.201.87Baseline reference compound.
4-Fluorobenzoic Acid4-F3.992.15Fluorine's inductive effect stabilizes the carboxylate anion, increasing acidity. Increased lipophilicity due to the fluorine atom.[5]
2,6-Difluorobenzoic Acid2,6-diF3.272.13Stronger inductive effect from two ortho-fluorines significantly increases acidity. Ortho effects can also influence conformation.
4-(Trifluoromethyl)benzoic Acid4-CF33.753.01The CF3 group is a powerful electron-withdrawing group, increasing acidity. It also substantially increases lipophilicity.[13]

Enhancing Pharmacokinetic Profiles (ADME)

One of the most celebrated roles of fluorine in drug design is its ability to improve a molecule's pharmacokinetic properties, particularly its metabolic stability.[1][4][10]

Blocking Metabolic Oxidation

Aromatic rings, like that in benzoate derivatives, are often susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes, typically at electron-rich positions. This is a major pathway for drug clearance and can lead to short half-lives.

Placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") effectively blocks this oxidation.[1][7] The strength of the C-F bond makes it highly resistant to the enzymatic C-H activation and hydroxylation mechanisms employed by CYP enzymes.[1] This strategy can dramatically increase the half-life and oral bioavailability of a drug.[3][14] For example, in a series of 11β-HSD1 inhibitors, fluorine substitution increased the mouse liver microsome half-life by up to fivefold.[5][14]

G cluster_0 Metabolic Pathway of a Benzoate Derivative Parent Benzoate Derivative (Metabolically Liable C-H) Metabolite Hydroxylated Metabolite (Inactive/Cleared) Parent->Metabolite CYP450 Oxidation Blocked Fluorinated Benzoate (Metabolically Stable C-F) Parent->Blocked Strategic Fluorination Target Sustained Target Engagement (Enhanced Bioactivity) Blocked->Target G cluster_0 Fluorine-Mediated Protein-Ligand Interactions Ligand Fluorinated Benzoate Protein Protein Backbone Carbonyl (C=O) Ligand->Protein Orthogonal Multipolar Interaction (C-F···C=O) HBD H-Bond Donor Ligand->HBD Modulated H-Bond G cluster_workflow Metabolic Stability Assay Workflow A Prepare Reagents (HLM, NADPH, Buffer) B Add Test Compound (1µM) to HLM solution A->B C Initiate Reaction with NADPH at 37°C B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with ACN + Internal Std D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate Half-Life (t½) G->H

References

The Strategic deployment of Methyl 2-fluoro-4-methoxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and methoxy functionalities into small molecules has become a cornerstone of medicinal chemistry. These substituents can profoundly influence a compound's physicochemical properties, metabolic stability, and target engagement. Methyl 2-fluoro-4-methoxybenzoate, a key building block, embodies this principle. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, and its role in the construction of biologically active molecules, with a particular focus on its application in the development of kinase inhibitors for oncology.

Physicochemical Properties and Synthetic Overview

This compound is a solid at room temperature with a boiling point of approximately 250.1°C at 760 mmHg.[1] Its unique substitution pattern, featuring an electron-withdrawing fluorine atom ortho to the carboxylate and an electron-donating methoxy group para, creates a distinct electronic and steric environment. This influences its reactivity and interactions with biological targets.[2][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₉H₉FO₃184.16250.1[1]N/A
2-Fluoro-4-methoxybenzoic acidC₈H₇FO₃170.14~257.8[4]194-198[4]

The synthesis of the parent carboxylic acid, 2-fluoro-4-methoxybenzoic acid, can be achieved through methods such as the oxidation of 2-fluoro-4-methoxybenzaldehyde.[4] The methyl ester can be obtained via standard esterification procedures or may serve as a precursor that is hydrolyzed to the carboxylic acid as needed for subsequent reactions.

Synthesis 2-fluoro-4-methoxybenzaldehyde 2-fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methoxybenzoic acid 2-Fluoro-4-methoxybenzoic acid 2-fluoro-4-methoxybenzaldehyde->2-Fluoro-4-methoxybenzoic acid Oxidation This compound This compound 2-Fluoro-4-methoxybenzoic acid->this compound Esterification This compound->2-Fluoro-4-methoxybenzoic acid Hydrolysis

Caption: General synthetic relationship between key compounds.

Core Application: A Building Block for Kinase Inhibitors

The 2-fluoro-4-methoxyphenyl moiety, derived from this compound, is a privileged scaffold found in several multi-kinase inhibitors investigated for cancer therapy. The strategic placement of the fluorine and methoxy groups contributes to enhanced biological activity and favorable pharmacokinetic profiles.

Case Study 1: Foretinib - A Multi-Kinase Inhibitor

Foretinib is an experimental multi-kinase inhibitor that targets MET, VEGFR2, and other receptor tyrosine kinases, which are crucial drivers of tumor growth, angiogenesis, and metastasis. The chemical structure of Foretinib incorporates a 2-fluoro-4-phenoxyphenyl group, showcasing the utility of this substitution pattern.

Foretinib_Structure Foretinib Foretinib Structure (Illustrative fragment derived from this compound)

Caption: Structural fragment of Foretinib.

Mechanism of Action: Foretinib acts as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their phosphorylation and subsequent activation. This dual inhibition of MET and VEGFR signaling pathways provides a comprehensive approach to cancer therapy by concurrently targeting tumor cell proliferation and angiogenesis.

The Role of the 2-Fluoro-4-methoxyphenyl Moiety in Foretinib:

  • Enhanced Target Binding: The electronic properties imparted by the ortho-fluoro and para-methoxy groups can influence the binding affinity of the inhibitor to the kinase domain. The methoxy group, being an electron-donating group, can impact the electron density of the phenyl ring and participate in favorable interactions within the binding pocket.[3]

  • Modulation of Physicochemical Properties: The fluorine atom can increase lipophilicity, which can affect cell membrane permeability and overall drug distribution.

  • Metabolic Stability: Fluorine substitution is a common strategy to block metabolic hydroxylation, thereby increasing the metabolic stability and half-life of a drug.

Case Study 2: Regorafenib - A Structurally Related Kinase Inhibitor

Regorafenib is an FDA-approved oral multi-kinase inhibitor for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. While not directly synthesized from this compound, its structure contains a fluorinated central phenyl ring that is structurally analogous and highlights the importance of this type of substitution. Regorafenib targets a range of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).

Mechanism of Action: Regorafenib exerts its anti-tumor effects through the inhibition of multiple signaling pathways crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.

Significance of the Fluoro Substituent in Regorafenib: The presence of the fluorine atom in the central phenyl ring of Regorafenib is critical for its improved clinical performance compared to its non-fluorinated analog, sorafenib. This improvement is attributed to enhanced metabolic stability and a distinct kinase inhibition profile.

Kinase_Inhibition cluster_Foretinib Foretinib cluster_Regorafenib Regorafenib Foretinib Foretinib MET MET Foretinib->MET VEGFR2 VEGFR2 Foretinib->VEGFR2 Regorafenib Regorafenib VEGFRs VEGFR1-3 Regorafenib->VEGFRs TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET BRAF BRAF Regorafenib->BRAF PDGFR PDGFR Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR

Caption: Targeted kinases of Foretinib and Regorafenib.

Experimental Protocols: Harnessing the Potential of this compound

The utility of this compound in medicinal chemistry is realized through its conversion to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds – a ubiquitous linkage in pharmaceuticals.

Protocol 1: Hydrolysis of this compound to 2-Fluoro-4-methoxybenzoic acid

This protocol describes a standard procedure for the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (2-4 equivalents) to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1N HCl. A precipitate of 2-Fluoro-4-methoxybenzoic acid should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Fluoro-4-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Amide Coupling of 2-Fluoro-4-methoxybenzoic Acid with an Aniline Derivative

This protocol outlines a general procedure for the formation of an amide bond, a key step in the synthesis of many kinase inhibitors, using a common coupling agent.

Materials:

  • 2-Fluoro-4-methoxybenzoic acid (1.0 equivalent)

  • Substituted aniline (e.g., 4-aminophenol derivative) (1.0-1.2 equivalents)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 equivalents)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

  • To a solution of 2-Fluoro-4-methoxybenzoic acid in the anhydrous solvent, add the substituted aniline and the organic base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Amide_Coupling 2-Fluoro-4-methoxybenzoic acid 2-Fluoro-4-methoxybenzoic acid Activated Carboxylic Acid Activated Carboxylic Acid 2-Fluoro-4-methoxybenzoic acid->Activated Carboxylic Acid Coupling Agent Activated Carboxylic AcidSubstituted Aniline Activated Carboxylic AcidSubstituted Aniline Amide Product Amide Product Activated Carboxylic AcidSubstituted Aniline->Amide Product Nucleophilic Acyl Substitution

Caption: General workflow for amide bond formation.

Conclusion: A Versatile Tool for Drug Discovery

This compound and its derivatives are valuable building blocks in medicinal chemistry, offering a strategic combination of functionalities to enhance the properties of drug candidates. The case studies of Foretinib and Regorafenib underscore the importance of the fluorinated and methoxylated phenyl motif in the design of potent and metabolically robust kinase inhibitors. The provided experimental protocols offer a practical guide for the synthesis of key intermediates, enabling the exploration of this privileged scaffold in the development of novel therapeutics. As the demand for targeted therapies continues to grow, the judicious application of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

The Strategic Incorporation of Fluorine: A Technical Guide to the Discovery and Synthesis of Fluorinated Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] Fluorinated benzoic acid esters, in particular, represent a critical class of compounds, serving as versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials.[5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of these pivotal molecules. We will delve into the fundamental principles guiding the strategic placement of fluorine, explore diverse synthetic methodologies for both fluorination and esterification, and detail the analytical techniques essential for their characterization. This guide emphasizes the causality behind experimental choices, offering field-proven insights to navigate the complexities of organofluorine chemistry.

The Fluorine Advantage: More Than Just an Electronegative Atom

The unique physicochemical properties of fluorine are central to its profound impact on molecular behavior. Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key attributes that chemists leverage to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[3][6]

  • Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage. This often translates to a longer biological half-life for fluorinated drugs.[6]

  • Lipophilicity and Permeability: The introduction of fluorine can significantly increase a molecule's lipophilicity, enhancing its ability to cross biological membranes.[6][7]

  • Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within a molecule, influencing its interactions with biological targets and potentially increasing binding affinity and selectivity.[2][6]

  • pKa Modulation: The placement of fluorine on an aromatic ring can influence the acidity of nearby functional groups, which is critical for optimizing a drug's absorption and distribution.[6]

The strategic incorporation of fluorine, as seen in molecules like 4-(Difluoromethoxy)-3-fluorobenzoic acid, provides a powerful tool in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a drug candidate's properties.[6]

Synthetic Strategies: A Two-Pronged Approach

The synthesis of fluorinated benzoic acid esters is typically a two-stage process: the introduction of fluorine onto the benzoic acid scaffold, followed by esterification. The choice of methodology for each step is dictated by the desired substitution pattern, the presence of other functional groups, and scalability considerations.

The Art of Fluorination: Introducing the Key Element

Recent decades have witnessed a surge in the development of new and safer fluorinating agents and reactions.[3][8] These methods can be broadly categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic fluorination reagents, often referred to as "F+" sources, are powerful tools for the direct fluorination of electron-rich aromatic systems. Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) have become indispensable in modern synthesis due to their relative stability and predictable reactivity.[9]

The mechanism of electrophilic aromatic fluorination (SEAr) generally proceeds through the formation of a Wheland intermediate (σ-complex), followed by deprotonation to restore aromaticity.[10] Kinetic isotope effect studies have shown that the proton elimination step is typically not rate-limiting.[10]

Electrophilic_Fluorination Aromatic Aromatic Ring Intermediate Wheland Intermediate (σ-complex) Aromatic->Intermediate Attack by π-system Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Reagent->Intermediate Product Fluorinated Aromatic Ring Intermediate->Product Deprotonation Base Base Base->Product

Nucleophilic fluorination is a powerful strategy for introducing fluorine into electron-deficient aromatic rings, often those bearing electron-withdrawing groups. This reaction proceeds via a Meisenheimer complex intermediate. The position of other substituents on the ring can have a significant impact on the reaction's feasibility and regioselectivity.[11]

Nucleophilic_Fluorination ArylHalide Electron-Deficient Aryl Halide Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer Nucleophilic Attack Fluoride Fluoride Source (e.g., CsF, TBAF) Fluoride->Meisenheimer Product Fluorinated Aromatic Product Meisenheimer->Product Loss of Leaving Group

Recent advancements have led to innovative methods such as direct decarboxylative fluorination of benzoic acids.[12][13][14] These reactions, often mediated by visible light and a photocatalyst, offer a mild and direct route to aryl fluorides from readily available carboxylic acids.[7][12][13][14] This approach is particularly valuable for the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET).[7][15]

Esterification: The Final Touch

Once the fluorine atom is in place, the benzoic acid is converted to its corresponding ester. While classic methods remain relevant, modern catalytic approaches offer improved efficiency and substrate scope.

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a fundamental and widely used method. While effective, it often requires harsh conditions and long reaction times.

Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, have emerged as highly efficient alternatives for the esterification of fluorinated benzoic acids.[16][17] These catalysts can significantly reduce reaction times and offer easier product purification.[16][17]

Esterification Method Catalyst Typical Conditions Advantages Disadvantages
Fischer Esterification Strong Acid (e.g., H₂SO₄)Reflux in excess alcoholInexpensive, simpleHarsh conditions, long reaction times, equilibrium limited
UiO-66-NH₂ Catalyzed UiO-66-NH₂Methanol, moderate temperatureReduced reaction time, high yield, catalyst reusabilityCatalyst synthesis required
BF₃·MeOH Complex BF₃·MeOHMethanolEffective derivatizing agentLong reaction times

Table 1: Comparison of Common Esterification Methods for Fluorinated Benzoic Acids.

Characterization: Confirming Success

The unambiguous characterization of fluorinated benzoic acid esters is crucial to ensure purity and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized ester.[16][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl stretch of the ester.

Safety First: Handling Fluorinating Agents

Many fluorinating agents are highly reactive and require careful handling.[19] It is imperative to follow strict safety protocols to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves.[20] Double-gloving is often recommended.[20]

  • Ventilation: All work with fluorinating agents should be conducted in a well-ventilated fume hood.[21]

  • Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible materials.[20][21]

  • Emergency Preparedness: Have an emergency plan in place and ensure access to appropriate spill kits and first aid supplies, such as calcium gluconate gel for potential HF exposure.[20][21]

  • Quenching and Disposal: Follow established protocols for quenching reactive agents and disposing of waste in accordance with institutional guidelines.[20]

Applications: From the Bench to the Bedside

Fluorinated benzoic acid esters are not merely laboratory curiosities; they are vital components in the development of life-changing technologies.

  • Pharmaceuticals: A significant percentage of modern pharmaceuticals contain fluorine.[2] These esters are key intermediates in the synthesis of drugs for a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2]

  • Agrochemicals: The unique properties of fluorine are also exploited in the design of more effective and environmentally benign pesticides and herbicides.[3]

  • Materials Science: Fluorinated polymers derived from these esters exhibit unique properties such as low surface energy, chemical resistance, and thermal stability, making them valuable in coatings, adhesives, and other advanced materials.[22]

  • Tracers in Enhanced Oil Recovery: Fluorobenzoic acids are used as chemical tracers in the oil and gas industry to monitor fluid flow in reservoirs.[16][23]

Conclusion: A Bright Future for Fluorine Chemistry

The field of organofluorine chemistry continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable synthetic methods.[8][24] The discovery and synthesis of novel fluorinated benzoic acid esters will undoubtedly play a pivotal role in driving innovation across the scientific landscape. As our understanding of the subtle yet profound effects of fluorine on molecular properties deepens, so too will our ability to design and create the next generation of medicines, materials, and technologies.

References

theoretical calculations of Methyl 2-fluoro-4-methoxybenzoate properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of Methyl 2-fluoro-4-methoxybenzoate

Abstract

This compound is a substituted aromatic ester with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials.[1] A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is paramount for predicting its reactivity, stability, and potential biological activity. This guide provides a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful computational method for elucidating molecular properties.[2] Authored from the perspective of a Senior Application Scientist, this document details not just the procedural steps but the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational analysis. The protocols and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage computational chemistry for molecular characterization.

Introduction: The Rationale for Theoretical Calculations

This compound (C₉H₉FO₃) belongs to the class of substituted benzoates, which are core scaffolds in numerous biologically active compounds and functional materials. The presence of a fluorine atom and a methoxy group on the benzene ring introduces specific electronic and steric effects that modulate the molecule's overall properties. The fluorine atom, being highly electronegative, can influence hydrogen bonding capabilities and metabolic stability, while the methoxy group acts as an electron-donating group, affecting the electron density distribution of the aromatic system.

Experimental characterization through techniques like X-ray crystallography, FT-IR, and NMR spectroscopy provides invaluable data. However, theoretical calculations offer a complementary and predictive approach. By solving the electronic Schrödinger equation, we can obtain high-fidelity insights into:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including precise bond lengths and angles.

  • Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in the interpretation of experimental data and confirm structural assignments.[3]

  • Electronic Properties: Analyzing frontier molecular orbitals (HOMO/LUMO) to understand chemical reactivity, and mapping the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack.[4][5]

This guide focuses on the application of Density Functional Theory (DFT), which has proven to be an excellent theoretical tool, providing a favorable balance between computational accuracy and cost for molecules of this size.[2][6]

Computational Methodology: A Validated Approach

The reliability of any theoretical study hinges on the judicious selection of the computational method. Our approach is grounded in established practices that have been extensively validated for similar organic molecules.[5][7]

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For the study of substituted benzoates, DFT offers a robust framework for obtaining accurate geometries and electronic properties.[2][4]

Functional and Basis Set Selection: The Core of Accuracy

Functional: The choice of the exchange-correlation functional is critical in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this guide.

  • Expertise & Rationale: B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems. It has a long track record of providing excellent results for a wide range of organic molecules and is often the benchmark for new functional development.[3][5]

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For this study, the 6-311++G(d,p) Pople-style basis set is recommended.

  • Expertise & Rationale:

    • 6-311G: A triple-split valence basis set, providing flexibility for valence electrons to be described by three different functions, which is more accurate than double-split sets.

    • ++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for systems with lone pairs (like oxygen) and for calculating properties like electron affinity.

    • (d,p): These are polarization functions added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). They allow for the distortion of atomic orbitals within the molecular environment, which is necessary for an accurate description of chemical bonding, especially in strained or sterically hindered systems.

This combination of B3LYP/6-311++G(d,p) provides a high level of theory that is well-suited for capturing the nuanced electronic effects of the fluoro and methoxy substituents on the benzoate core.[8]

Molecular Structure of this compound

The starting point for any calculation is the molecular structure. The diagram below, generated using the DOT language, illustrates the atomic connectivity of the target molecule.

Caption: 2D structure of this compound.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing a comprehensive theoretical analysis. This workflow is designed to be self-validating, with checkpoints to ensure the integrity of the results.

computational_workflow cluster_prep Preparation cluster_calc Calculation cluster_validation Validation cluster_analysis Analysis start 1. Build Initial 3D Structure input 2. Create Input File (Method: B3LYP, Basis: 6-311++G(d,p)) start->input geom_opt 3. Geometry Optimization input->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc validation 5. Check for Imaginary Frequencies freq_calc->validation validation->geom_opt Imaginary Frequencies Found (Re-optimize from distorted geometry) analysis 6. Analyze Output Data (Geometries, Frequencies, Orbitals, MEP) validation->analysis No Imaginary Frequencies end 7. Report Generation analysis->end

Caption: Standard workflow for theoretical property calculation.

  • Structure Input: Construct an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation: Prepare an input file for the quantum chemistry software (e.g., Gaussian). Specify the chosen method (B3LYP) and basis set (6-311++G(d,p)), and define the desired calculation types: Opt (Geometry Optimization) and Freq (Frequency Calculation).

  • Geometry Optimization: Run the calculation. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step.

  • Validation:

    • Trustworthiness: A true energy minimum must have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum. If an imaginary frequency is found, the geometry must be slightly distorted along the corresponding vibrational mode and re-optimized.

  • Data Analysis: Once a true minimum is confirmed, extract the following data from the output file:

    • Optimized Cartesian coordinates.

    • Bond lengths, bond angles, and dihedral angles.

    • Vibrational frequencies, IR intensities, and Raman activities.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular Electrostatic Potential (MEP) surface data.

Predicted Properties: Results and Interpretation

This section details the key properties that can be extracted and analyzed from the computational output.

Optimized Molecular Geometry

The calculation will yield the most stable 3D structure of the molecule in the gas phase. This data is best presented in a table for clarity. The results are expected to show a nearly planar benzene ring, with the substituents causing minor deviations.

Table 1: Selected Predicted Geometrical Parameters

Parameter Description Predicted Value (Å or °)
C-F Bond length of Carbon-Fluorine Value from output
C-O (methoxy) Bond length of aromatic C to methoxy O Value from output
C=O (ester) Bond length of carbonyl Carbon-Oxygen Value from output
C-O-C (ester) Bond angle of the ester group Value from output
C-C-F Bond angle involving the fluorine atom Value from output

| C-C-O-C (methoxy) | Dihedral angle of the methoxy group | Value from output |

Note: The table would be populated with the actual numerical data from the calculation output file.

Vibrational Analysis

The calculated vibrational frequencies correspond to the fundamental modes of molecular motion (stretching, bending, twisting). These theoretical frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.[3]

Table 2: Key Predicted Vibrational Frequencies

Mode Description Predicted Scaled Frequency (cm⁻¹) IR Intensity Raman Activity
C=O Stretch (Ester) ~1730-1750 Strong Moderate
C-F Stretch ~1200-1250 Strong Weak
Ar-O Stretch (Methoxy) ~1250-1280 Strong Moderate
C-H Aromatic Stretch ~3000-3100 Moderate Strong

| CH₃ Stretch (Methoxy) | ~2950-3000 | Moderate | Strong |

Note: The table presents expected ranges for key functional groups. Actual values would be derived from the calculation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5]

Table 3: Predicted Electronic Properties

Property Predicted Value (eV)
HOMO Energy Value from output
LUMO Energy Value from output
HOMO-LUMO Gap (ΔE) LUMO - HOMO

| Dipole Moment | Value from output (Debye) |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual tool for understanding intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen atoms of the carbonyl and methoxy groups. These are sites prone to electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms. These are sites for nucleophilic attack.

  • Green/Yellow Regions (Neutral Potential): Indicate areas of intermediate potential, often associated with the carbon framework of the benzene ring.

The MEP map is invaluable for predicting how the molecule will interact with biological receptors or other reactants.

Conclusion

This guide has outlined a robust and scientifically grounded computational protocol for the theoretical characterization of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. By following the detailed workflow—from structure generation and validated geometry optimization to the analysis of vibrational and electronic properties—researchers can gain deep, predictive insights into the molecule's behavior. The calculated geometric parameters, vibrational spectra, frontier molecular orbitals, and electrostatic potential serve as a powerful complement to experimental data, accelerating research and development in fields that utilize this versatile chemical building block.

References

Methodological & Application

Introduction: The Strategic Value of Methyl 2-fluoro-4-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Bioactive Heterocycles from Methyl 2-fluoro-4-methoxybenzoate

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. This compound (CAS No. 128272-26-4) has emerged as a highly versatile and valuable building block for the synthesis of complex chemical structures, particularly bioactive heterocycles.[1][2] Its utility is rooted in the unique interplay of its functional groups: an activatable ester, a directing methoxy group, and a strategically positioned fluorine atom. The presence of fluorine is especially significant, as organofluorine compounds represent a substantial portion of newly approved drugs, owing to fluorine's ability to modulate metabolic stability, binding affinity, and bioavailability.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic pathways to convert this compound into two prominent classes of bioactive heterocycles: quinolones , renowned for their antibacterial properties, and benzoxazines , a class of compounds with diverse applications.[4][5][6] The protocols herein are presented not merely as procedural steps but with an emphasis on the underlying chemical principles and strategic considerations that inform each transformation.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is essential for successful synthesis.

PropertyValueSource
CAS Number 128272-26-4[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Boiling Point 250.1°C at 760 mmHg[1]
Appearance Typically a solidN/A
Storage Room temperature, dry and sealed[1]

Note: This compound is a key intermediate primarily used in organic synthesis for producing more complex molecules, especially active pharmaceutical ingredients (APIs).[1]

Synthetic Pathway I: From Benzoate to Bioactive Quinolone Scaffolds

Quinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] The fluorinated quinolones (fluoroquinolones) exhibit a broad spectrum of activity and are among the most widely used antibacterial agents.[4][5] The 2-fluoro substituent on the starting material is strategically positioned to be either retained in the final product or act as a leaving group for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).

Workflow for Quinolone Synthesis

The transformation from this compound to a functionalized quinolone core is a multi-step process that involves building the second ring of the bicyclic system. A common and effective strategy is the Gould-Jacobs reaction pathway.

Quinolone Synthesis Workflow A Methyl 2-fluoro- 4-methoxybenzoate B Step 1: Hydrolysis (2-fluoro-4-methoxybenzoic acid) A->B NaOH, H₂O/EtOH Reflux C Step 2: Nitration (2-fluoro-5-nitro-4-methoxybenzoic acid) B->C HNO₃ / H₂SO₄ D Step 3: Reduction (5-amino-2-fluoro-4-methoxybenzoic acid) C->D Fe / NH₄Cl or H₂/Pd-C E Step 4: Gould-Jacobs Reaction (Anilide Formation & Cyclization) D->E 1. Diethyl ethoxymethylenemalonate 2. Heat (e.g., Dowtherm A) F Step 5: Saponification (Quinolone-3-carboxylic acid) E->F NaOH, H₂O Reflux G Quinolone Core Scaffold F->G Acidification

Caption: Workflow for the synthesis of a quinolone core from this compound.

Detailed Experimental Protocols

Protocol 1: Saponification of this compound

  • Rationale: The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is necessary to unmask the carboxyl group for subsequent reactions. Saponification using a strong base like sodium hydroxide is a standard and efficient method for this transformation.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

    • The product, 2-fluoro-4-methoxybenzoic acid, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 2: Synthesis of a Functionalized 4-Quinolone Core

  • Rationale: This multi-step protocol builds the quinolone ring system. Nitration introduces a nitrogen source, which is then reduced to an aniline. The resulting aniline is the key intermediate for the Gould-Jacobs reaction, which condenses the aniline with a malonate derivative and then thermally cyclizes to form the pyridinone ring of the quinolone scaffold.[8]

  • Procedure:

    • Nitration: Dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours, then pour onto ice. Filter the precipitated 2-fluoro-4-methoxy-5-nitrobenzoic acid and wash with water.

    • Reduction: Suspend the nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water. Add ammonium chloride (1.0 eq) followed by iron powder (5.0 eq). Heat the mixture to reflux for 2-4 hours. Monitor by TLC. Once complete, filter the hot solution through celite to remove iron salts. Concentrate the filtrate to obtain 5-amino-2-fluoro-4-methoxybenzoic acid.

    • Gould-Jacobs Reaction:

      • A mixture of the aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130°C for 1-2 hours.

      • The resulting intermediate is added portion-wise to a preheated high-boiling point solvent like Dowtherm A at 240-250°C. This effects the cyclization.

      • After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is filtered to give the ethyl 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    • Saponification and Acidification: The ester from the previous step is hydrolyzed using aqueous NaOH under reflux, as described in Protocol 1. Subsequent acidification with HCl yields the final 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a core structure for many fluoroquinolone antibiotics.

Synthetic Pathway II: Accessing Bioactive Benzoxazine Derivatives

Benzoxazines are a class of heterocyclic compounds synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[6][9] While extensively used in polymer chemistry, their scaffolds are also of interest in medicinal chemistry. The synthesis requires a phenolic hydroxyl group, which can be accessed by demethylating the starting material.

Workflow for Benzoxazine Synthesis

The pathway involves unmasking the phenol and then performing the ring-forming condensation. The choice of primary amine is a key diversification point, allowing access to a wide range of analogues.

Benzoxazine Synthesis Workflow A Methyl 2-fluoro- 4-methoxybenzoate B Step 1: O-Demethylation (Methyl 2-fluoro-4-hydroxybenzoate) A->B BBr₃ or HBr DCM, 0°C to RT C Step 2: Mannich Condensation (Benzoxazine Formation) B->C Primary Amine (R-NH₂) Paraformaldehyde, Reflux D Bioactive Benzoxazine C->D

Caption: Workflow for the synthesis of a benzoxazine from this compound.

Detailed Experimental Protocols

Protocol 3: O-Demethylation of the Methoxy Group

  • Rationale: To prepare for the benzoxazine ring formation, the methoxy group must be converted to a hydroxyl group. Boron tribromide (BBr₃) is a powerful and common reagent for cleaving aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating methyl group removal.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C.

    • Add a solution of boron tribromide (1.1 eq) in DCM dropwise via syringe.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Methyl 2-fluoro-4-hydroxybenzoate.

Protocol 4: Benzoxazine Ring Formation

  • Rationale: This is the key ring-forming step. The reaction proceeds via a Mannich-like condensation where the phenol, a primary amine, and formaldehyde combine to form the 1,3-benzoxazine ring.[10] The reaction is typically thermally driven.

  • Procedure:

    • In a round-bottom flask, combine Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq), a primary amine (e.g., aniline or ethylamine, 1.0 eq), and paraformaldehyde (2.2 eq).

    • Add a solvent such as toluene or 1,4-dioxane.

    • Heat the mixture to reflux (typically 90-110°C) for 4-12 hours. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed during the reaction.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired benzoxazine derivative.

Summary of Key Compounds and Data

The following table summarizes the expected products from the described synthetic pathways.

Compound NameStructureSynthetic PathwayExpected Characterization Notes
2-fluoro-4-methoxybenzoic acidC₈H₇FO₃Pathway I, Step 1¹H NMR will show the absence of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton singlet (>10 ppm).
6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₁H₈FNO₄Pathway I, Final ProductComplex aromatic region in ¹H NMR. Mass spectrometry should confirm the molecular weight. IR spectroscopy will show characteristic C=O stretches for the ketone and carboxylic acid.
Methyl 2-fluoro-4-hydroxybenzoateC₈H₇FO₃Pathway II, Step 1¹H NMR will show the appearance of a phenolic -OH proton and the disappearance of the methoxy singlet (~3.8 ppm).
Substituted BenzoxazineC₁₇H₁₆FNO₄ (Example with Aniline)Pathway II, Final Product¹H NMR is diagnostic, showing two characteristic singlets or doublets for the O-CH₂-N and Ar-CH₂-N protons of the oxazine ring, typically around 4.5-5.5 ppm.[9]

References

conditions for amide coupling reactions with Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Amide Coupling of Methyl 2-fluoro-4-methoxybenzoate: Overcoming Steric and Electronic Challenges

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Constructing Amide Bonds with Deactivated and Hindered Substrates

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1][2] The synthesis of amides is, therefore, one of the most frequently performed transformations in drug discovery.[3][4] While numerous methods exist for amide bond formation, the direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Consequently, the reaction necessitates the activation of the carboxylic acid.[1][7][8]

This guide focuses on the specific challenges presented by This compound . This substrate is characterized by two key features that complicate standard amide coupling protocols:

  • Electronic Deactivation: The 4-methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring and, by extension, reduces the electrophilicity of the carboxyl carbon. This makes the carboxyl group less susceptible to nucleophilic attack.

  • Steric Hindrance: The 2-fluoro substituent ortho to the carboxyl group provides significant steric bulk, physically impeding the approach of both the activating agent and the amine nucleophile.

Successfully coupling this substrate requires a carefully optimized strategy, employing highly efficient coupling reagents and conditions designed to overcome these steric and electronic hurdles.[9][10][11] This document provides a detailed analysis of the mechanistic considerations, reagent selection, and step-by-step protocols for achieving high-yield amide synthesis with this compound.

Mechanistic Overview: The Activation of Carboxylic Acids

The fundamental principle of most amide coupling reactions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[6] This is achieved by reacting the carboxylic acid with a "coupling reagent" to form a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond.[8]

The general two-step process, facilitated by a coupling reagent and a non-nucleophilic base, is illustrated below.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Active_Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Active_Intermediate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylic_Acid Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Active_Intermediate Amine R'-NH₂ Active_Intermediate->Amine Amide_Product Amide Product (R-CO-NHR') Amine->Amide_Product Nucleophilic Acyl Substitution Byproduct Byproduct (e.g., Urea, HOAt)

Caption: General mechanism of amide bond formation.

Reagent Selection: A Comparative Analysis for Difficult Couplings

The choice of coupling reagent is the most critical factor for successfully coupling a substrate like this compound. While classic carbodiimides like DCC or EDC can be effective for simple substrates, they often fail with sterically hindered or electron-rich partners.[3][9][10] Modern uronium/aminium and phosphonium salt-based reagents offer significantly higher reactivity and are the preferred choice.

Reagent ClassExample(s)AdvantagesDisadvantages for this Substrate
Carbodiimides EDC, DCC, DICInexpensive, readily available.[6]Often insufficient reactivity for hindered substrates.[10] Risk of N-acylurea side product formation.[12]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization.[1][13] PyAOP is effective for coupling N-methyl amino acids.[13]Can be less efficient than modern uronium salts in some cases.
Uronium/Aminium Salts HATU , HBTU, HCTU, COMU Extremely high reactivity and fast reaction rates.[14] Highly effective for sterically demanding couplings.[9][14] Low racemization, especially with HOAt-based reagents like HATU.[15][16]Benzotriazole-based reagents (HATU, HBTU) have safety concerns (potentially explosive byproducts).[17][18]

For the specific case of this compound, the most robust and reliable results are typically achieved with third-generation uronium salts like HATU and COMU .

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent that generates an active OAt-ester.[14][19] The reaction mechanism is thought to be stabilized by a neighboring group effect from the pyridine nitrogen, accelerating the coupling.[14] It is a go-to reagent for difficult couplings.[2][10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that offers several advantages. It is considered safer than benzotriazole-based reagents like HATU.[17][20] It demonstrates outstanding solubility, requires only one equivalent of base, and its byproducts are water-soluble, simplifying purification.[20][21][22] COMU often shows coupling efficiency comparable to or greater than HATU.[21][22]

The Role of Bases and Solvents
  • Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the reaction with the coupling reagent.[19][23] N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[14]

  • Solvent: Polar aprotic solvents are typically used to ensure all reactants are fully dissolved. N,N-Dimethylformamide (DMF) is the most common solvent for these reactions.[14] However, concerns over its toxicity have led to the evaluation of greener alternatives, with 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) showing promise, particularly with soluble reagents like COMU.[24][25]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a representative primary amine (e.g., Benzylamine).

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling

This protocol utilizes the highly reactive HATU reagent, a standard for challenging couplings.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. For very hindered amines, heating to 40-50 °C may be required.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: COMU-Mediated Coupling

This protocol uses the safer and highly efficient COMU reagent, which also simplifies the work-up procedure.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • COMU

  • N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethyl Acetate (EtOAc)

  • 1N HCl (for work-up)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and the amine (1.1 eq).

  • Dissolution: Add anhydrous DMF or EtOAc (to make a ~0.2 M solution). Stir to dissolve.

  • Reagent Addition: Add COMU (1.2 eq) to the solution. The mixture may develop a color.[26]

  • Initiation: Cool the flask to 0 °C. Add DIPEA or 2,6-lutidine (1.5 eq) dropwise. A key advantage of COMU is that it often requires only one equivalent of base relative to the acid, but a slight excess can be beneficial.[20][21]

  • Reaction: Allow the reaction to stir at room temperature for 1-4 hours. The reaction with COMU is often faster than with HATU.[17] Monitor by TLC or LC-MS. The disappearance of the color can sometimes indicate reaction completion.[26]

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl (2x) to remove the base, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and Oxyma byproduct, and brine (1x). The water-solubility of COMU byproducts makes this extraction particularly effective.[20][21]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G start Start weigh Weigh & Combine: - Carboxylic Acid (1.0 eq) - Amine (1.1 eq) start->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMF, EtOAc) weigh->dissolve add_coupling Add Coupling Reagent (HATU or COMU, 1.2 eq) dissolve->add_coupling cool Cool to 0 °C add_coupling->cool add_base Add Base Dropwise (DIPEA or Lutidine) cool->add_base react Stir at RT (1-12 h) Monitor by TLC/LC-MS add_base->react workup Aqueous Work-up (Wash with NaHCO₃, Brine) react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Chromatography concentrate->purify end Pure Amide Product purify->end

Caption: Experimental workflow for amide coupling.

Data Summary and Troubleshooting

Protocol Parameter Summary
ParameterProtocol 1 (HATU)Protocol 2 (COMU)Rationale
Coupling Reagent HATU (1.2 eq)COMU (1.2 eq)High-reactivity uronium salts are needed for this hindered substrate.
Base DIPEA (2.5 eq)DIPEA or 2,6-Lutidine (1.5 eq)Non-nucleophilic base for activation. COMU requires less base.[20]
Solvent Anhydrous DMFAnhydrous DMF or EtOAcPolar aprotic solvent for solubility. EtOAc is a greener option with COMU.[25]
Temperature 0 °C to RT0 °C to RTStandard conditions; heating may be required for unreactive amines.
Time 4-12 h1-4 hCOMU reactions are typically faster.[17]
Work-up Standard ExtractionSimplified Aqueous ExtractionCOMU byproducts are water-soluble, allowing for easier removal.[21]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling agent.2. Reagents (especially solvent) not anhydrous.3. Amine is highly unreactive (sterically hindered or electron-deficient).1. Switch to a more powerful reagent (e.g., from EDC to HATU/COMU).2. Use freshly dried, anhydrous solvents and reagents.3. Increase reaction temperature to 40-60 °C and/or increase reaction time.
Recovery of Starting Acid Incomplete activation or hydrolysis of the active intermediate.Ensure all reagents are anhydrous. Check the quality/age of the coupling reagent.
Side Product Formation 1. (With carbodiimides) N-acylurea formation.2. Racemization of chiral centers.1. Use uronium salts or add HOBt/HOAt if using a carbodiimide.2. Use high-purity reagents. HOAt-based (HATU) or Oxyma-based (COMU) reagents are known for low racemization.[16]
Difficult Purification Byproducts from the coupling reagent are co-eluting with the product.Switch to COMU, as its byproducts are water-soluble and easily removed by extraction.[20][22]

Conclusion

The successful amide coupling of sterically and electronically challenging substrates like this compound is highly achievable with the appropriate selection of modern coupling reagents and optimized conditions. The use of powerful uronium salts such as HATU and COMU is strongly recommended over traditional methods. COMU, in particular, offers a compelling combination of high reactivity, enhanced safety profile, and simplified purification, making it an excellent first choice for these difficult transformations. By following the detailed protocols and considering the troubleshooting advice provided, researchers can reliably synthesize the desired amide products in high yield and purity.

References

Application Notes and Protocols for the Selective Demethylation of Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selective Demethylation in Fluorinated Phenol Synthesis

The selective cleavage of aryl methyl ethers is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The methoxy group serves as a robust and versatile protecting group for phenols, valued for its stability across a wide range of reaction conditions.[1][2] Consequently, the efficient and selective removal of this methyl group to unmask the phenolic hydroxyl is a frequently encountered and critical step in the synthesis of complex molecules.[1]

This guide focuses on the selective demethylation of methyl 2-fluoro-4-methoxybenzoate to its corresponding phenol, methyl 2-fluoro-4-hydroxybenzoate. This transformation is of significant interest as fluorinated phenols are key structural motifs in many bioactive compounds. The presence of the fluorine atom and the methyl ester group on the aromatic ring introduces specific challenges that necessitate a careful selection of the demethylation strategy to avoid unwanted side reactions and ensure high yields of the desired product.

Comparative Analysis of Demethylation Methodologies

A variety of reagents and conditions have been developed for the cleavage of aryl methyl ethers.[2][3] These can be broadly categorized into acidic, nucleophilic, and Lewis acid-mediated methods. The choice of the most suitable method depends on the substrate's functional group tolerance, the desired selectivity, and practical considerations such as reagent toxicity and cost. Below is a comparative summary of common demethylation agents and their applicability to the selective demethylation of this compound.

Demethylating AgentGeneral ConditionsAdvantagesDisadvantages & Potential Side Reactions
Boron Tribromide (BBr₃) Low temperature (-78 °C to rt) in an inert solvent (e.g., DCM)Highly effective for a wide range of aryl methyl ethers.Extremely reactive and moisture-sensitive.[4][5] Can lead to ester cleavage if not carefully controlled.
Aluminum Chloride (AlCl₃) Inert solvent (e.g., DCM) at temperatures from -5 °C to refluxCost-effective and efficient, particularly for substrates with ortho electron-withdrawing groups.[6]Can cause Friedel-Crafts alkylation or other side reactions at elevated temperatures.[7]
Thiolates (e.g., Sodium Dodecanethiolate) High-boiling polar aprotic solvents (e.g., NMP) at elevated temperaturesHigh-yielding and can be more selective than acidic methods. Odorless thiol reagents are available.[8][9]Requires high temperatures, and the use of malodorous thiols can be a practical issue.[8]
L-Selectride Refluxing THFEffective for O-demethylation of various complex molecules, including alkaloids.[2][10]A strong reducing agent, which may not be compatible with all functional groups.
Microwave-Assisted Methods Various reagents (e.g., LiCl in DMF, ionic liquids) under microwave irradiationRapid reaction times and often improved yields and selectivity.[1][11][12][13]Requires specialized microwave equipment. Optimization of reaction parameters is crucial.
Thiourea/AlCl₃ Inert solvent (e.g., DCM) at refluxA milder alternative to harsher Lewis acid conditions.The mechanism is not as extensively studied as other methods.

Recommended Protocol: Selective Demethylation using Boron Tribromide

For the selective demethylation of this compound, boron tribromide (BBr₃) is a highly recommended reagent due to its high efficiency at low temperatures, which helps to minimize potential side reactions, particularly the cleavage of the methyl ester.

Reaction Workflow Diagram

Demethylation Workflow start This compound in DCM reaction Reaction at -78 °C to 0 °C start->reaction 1. Add starting material to flask reagent BBr₃ in DCM reagent->reaction 2. Slow addition of BBr₃ quench Quenching with Methanol reaction->quench 3. Monitor reaction completion (TLC) workup Aqueous Workup (H₂O, NaHCO₃, Brine) quench->workup 4. Careful addition of MeOH extraction Extraction with Ethyl Acetate workup->extraction 5. Phase separation purification Drying, Filtration, & Concentration extraction->purification 6. Isolation of organic layer product Methyl 2-fluoro-4-hydroxybenzoate purification->product 7. Obtain final product

Caption: A step-by-step workflow for the selective demethylation of this compound using boron tribromide.

Detailed Experimental Procedure

Materials:

  • This compound

  • Boron tribromide (1.0 M solution in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.1 - 1.5 eq) to the cooled solution dropwise via a syringe. The addition should be performed over 15-30 minutes to maintain the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, and then let it slowly warm to 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol at 0 °C. This will react with the excess BBr₃ and the boron-containing intermediates.

  • Aqueous Workup: Allow the mixture to warm to room temperature and then pour it into water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure methyl 2-fluoro-4-hydroxybenzoate.

Mechanism of BBr₃-Mediated Demethylation

The demethylation of aryl methyl ethers with boron tribromide proceeds through a well-established mechanism involving Lewis acid activation of the ether oxygen.

BBr3 Demethylation Mechanism cluster_0 1. Lewis Acid Adduct Formation cluster_1 2. Nucleophilic Attack by Bromide cluster_2 3. Hydrolysis Ar-O-Me Ar-O-CH₃ Adduct Ar-O⁺(BBr₃⁻)-CH₃ Ar-O-Me->Adduct + BBr₃ BBr3 BBr₃ Adduct2 Ar-O⁺(BBr₃⁻)-CH₃ TransitionState [Br⁻---CH₃---O⁺(BBr₂)-Ar]‡ Adduct2->TransitionState SN2 attack Products Ar-O-BBr₂ + CH₃Br TransitionState->Products Boronate Ar-O-BBr₂ Phenol Ar-OH Boronate->Phenol + H₂O (workup) Water H₂O

Caption: The mechanism of BBr₃-mediated demethylation of an aryl methyl ether, involving adduct formation, Sₙ2 displacement, and hydrolysis.

The reaction is initiated by the coordination of the Lewis acidic boron atom of BBr₃ to the oxygen atom of the methoxy group, forming an oxonium ion intermediate.[4][14] This coordination activates the methyl group for nucleophilic attack. A bromide ion, either from another molecule of BBr₃ or dissociated from the initial adduct, then attacks the methyl group in an Sₙ2 fashion, leading to the cleavage of the carbon-oxygen bond.[15][16] This step generates methyl bromide and an aryloxy-dibromoborane intermediate. Subsequent hydrolysis during the aqueous workup cleaves the boron-oxygen bond to yield the final phenolic product.[4]

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of BBr₃ or allowing the reaction to warm to room temperature for a short period. However, be mindful that higher temperatures may increase the risk of ester cleavage.

  • Ester Cleavage: The primary potential side reaction is the cleavage of the methyl ester. This can be minimized by maintaining low temperatures throughout the reaction and quenching promptly once the starting material is consumed.

  • Moisture Sensitivity: BBr₃ is highly reactive with water.[4] Ensure all glassware is thoroughly dried and the reaction is carried out under a dry, inert atmosphere to prevent decomposition of the reagent.

  • Alternative Reagents: If ester cleavage remains a significant issue, consider alternative, milder demethylating agents such as aluminum chloride with a soft nucleophile like thiourea or dodecanethiol.[7][8] Microwave-assisted methods with reagents like lithium chloride in DMF can also offer improved selectivity and shorter reaction times.[12]

Conclusion

The selective demethylation of this compound is a crucial transformation for accessing valuable fluorinated phenolic compounds. While several methods are available, the use of boron tribromide at low temperatures offers a reliable and high-yielding protocol. Careful control of the reaction conditions, particularly temperature, is paramount to ensure the preservation of the methyl ester functionality. By understanding the underlying mechanism and potential pitfalls, researchers can successfully implement this methodology in their synthetic endeavors.

References

Application Notes and Protocols: Grignard Reaction of Methyl 2-fluoro-4-methoxybenzoate for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Grignard Reaction in Complex Molecule Synthesis

The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbon, such as the carbonyl carbon of aldehydes, ketones, and esters.[2][3] Specifically, the reaction with esters is a powerful method for the synthesis of tertiary alcohols, where two of the alkyl or aryl groups are identical.[3][4] This application note provides a detailed guide to the synthesis of a tertiary alcohol via the Grignard reaction of Methyl 2-fluoro-4-methoxybenzoate, a substrate with electronic and steric factors that require careful consideration.

Theoretical Framework: Mechanism and Substrate Considerations

The reaction of an ester with a Grignard reagent proceeds through a double addition mechanism to yield a tertiary alcohol.[5][6][7]

  • First Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester, breaking the pi bond and forming a tetrahedral intermediate.[5][8]

  • Elimination: This intermediate is unstable and collapses, reforming the carbonyl group and expelling the alkoxy group (-OCH3 in this case) as a leaving group.[5][6][8] The product of this step is a ketone.

  • Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[6][8] This leads to a second tetrahedral intermediate, an alkoxide.

  • Protonation: A final workup step with a mild acid protonates the alkoxide to yield the tertiary alcohol.[5][9]

Substrate-Specific Challenges: The use of this compound introduces specific challenges. The ortho-fluoro substituent, due to its high electronegativity, can influence the electronic properties and reactivity of the ester.[10] Additionally, steric hindrance from the ortho-substituent may affect the approach of the Grignard reagent.

Visualizing the Reaction Pathway

Grignard_Reaction cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product Ester This compound Tetrahedral_1 Tetrahedral Intermediate 1 Ester->Tetrahedral_1 + R-MgX Grignard 2x R-MgX Ketone Ketone Intermediate Tetrahedral_1->Ketone - MeOMgX Alkoxide Magnesium Alkoxide Ketone->Alkoxide + R-MgX Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol + H3O+ (Workup)

Caption: Grignard reaction workflow for tertiary alcohol synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of a tertiary alcohol from this compound using a generic Grignard reagent (e.g., Methylmagnesium bromide).

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
This compoundC9H9FO3184.161.84 g0.01
Magnesium TurningsMg24.310.73 g0.03
Methyl BromideCH3Br94.942.85 g0.03
Anhydrous Diethyl Ether(C2H5)2O74.1250 mL-
IodineI2253.811 crystal-
Saturated NH4Cl (aq)NH4Cl53.4920 mL-
Anhydrous MgSO4MgSO4120.372 g-

Instrumentation:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

Part A: Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of inert gas to ensure anhydrous conditions.[4][11] Grignard reagents are highly sensitive to moisture.[4][11]

  • Reaction Setup: Place the magnesium turnings and a single crystal of iodine in the three-neck flask. The iodine helps to activate the magnesium surface.[12][13]

  • Initiation: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of methyl bromide in 20 mL of anhydrous diethyl ether.

  • Formation: Add a small portion (approx. 2 mL) of the methyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[11] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution should be grayish and slightly cloudy.

Part B: Reaction with the Ester

  • Ester Solution: Dissolve this compound in 20 mL of anhydrous diethyl ether in a separate, dry flask.

  • Addition: Cool the Grignard reagent solution to 0°C using an ice bath. Slowly add the ester solution dropwise to the stirred Grignard reagent via the dropping funnel.[14] This addition is exothermic and should be controlled to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, gently reflux the mixture for 30 minutes to ensure the reaction goes to completion.[15]

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the alkoxide intermediate.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 20 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tertiary alcohol.[16]

Troubleshooting and Key Considerations

Table 2: Troubleshooting Common Issues

IssuePossible CauseSolution
Grignard reaction fails to initiate.Wet glassware or reagents; inactive magnesium.Ensure all equipment is flame-dried under vacuum and cooled under an inert gas.[12] Use fresh, high-quality magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[11][12]
Low yield of tertiary alcohol.Incomplete reaction; side reactions (e.g., enolization).Ensure at least two equivalents of the Grignard reagent are used.[6] Control the temperature during the addition of the ester. For sterically hindered ketones that may form as intermediates, enolization can be a competing side reaction.[4]
Formation of a dark brown or black solution during Grignard formation.Impurities in magnesium or alkyl halide; Wurtz coupling side reactions.Use high-purity reagents. Avoid prolonged heating during Grignard formation.[4][12]

Characterization of the Final Product

The identity and purity of the synthesized tertiary alcohol should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[17]

  • Melting Point: For solid products, a sharp melting point range indicates high purity.[17]

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic broad O-H stretch of the alcohol (around 3200-3600 cm⁻¹) and the absence of the ester carbonyl C=O stretch (around 1735-1750 cm⁻¹).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[17]

Conclusion

The Grignard reaction of this compound provides an effective route to a tertiary alcohol, despite the potential challenges posed by the substituted aromatic ring. Success hinges on meticulous attention to anhydrous conditions, careful control of reaction parameters, and a thorough understanding of the underlying mechanism. By following this detailed protocol and considering the provided troubleshooting advice, researchers can confidently execute this valuable synthetic transformation.

References

Application Note: Synthesis of (2-fluoro-4-methoxyphenyl)methanol via Lithium Aluminum Hydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide for the synthesis of (2-fluoro-4-methoxyphenyl)methanol through the lithium aluminum hydride (LiAlH₄) reduction of methyl 2-fluoro-4-methoxybenzoate. The document details the reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety procedures for handling LiAlH₄, and describes analytical methods for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(2-fluoro-4-methoxyphenyl)methanol is a valuable building block in medicinal chemistry and materials science. The reduction of its corresponding ester, this compound, using lithium aluminum hydride (LiAlH₄) is a common and efficient method for its preparation. LiAlH₄ is a potent reducing agent capable of converting esters to primary alcohols.[1] Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for ester reduction, LiAlH₄ provides a reliable route to the desired alcohol.[2] This document serves as a detailed protocol, elucidating the chemical principles and practical considerations necessary for the successful and safe execution of this transformation.

Mechanistic Rationale

The reduction of an ester to a primary alcohol with LiAlH₄ is a two-step process involving nucleophilic acyl substitution followed by nucleophilic addition.[3]

  • Nucleophilic Acyl Substitution: The reaction commences with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4] This intermediate then collapses, expelling the methoxide group as a leaving group to form an aldehyde intermediate.[3]

  • Nucleophilic Addition: The aldehyde formed in the first step is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[2] This second nucleophilic attack on the aldehyde carbonyl carbon generates a new tetrahedral alkoxide intermediate.

  • Workup: The final step is an aqueous or acidic workup to protonate the resulting aluminum alkoxide, yielding the primary alcohol, (2-fluoro-4-methoxyphenyl)methanol.[4]

dot digraph "LiAlH4_Reduction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

Start [label="this compound"]; Intermediate1 [label="Tetrahedral Intermediate"]; Aldehyde [label="2-fluoro-4-methoxybenzaldehyde"]; Intermediate2 [label="Aluminum Alkoxide Intermediate"]; Product [label="(2-fluoro-4-methoxyphenyl)methanol"];

Start -> Intermediate1 [label="+ LiAlH4 (Hydride Attack)"]; Intermediate1 -> Aldehyde [label="- MeO-Al species"]; Aldehyde -> Intermediate2 [label="+ LiAlH4 (Hydride Attack)"]; Intermediate2 -> Product [label="Aqueous Workup (H3O+)"]; } dot

Caption: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.

Experimental Protocol

This protocol is designed for the reduction of this compound to (2-fluoro-4-methoxyphenyl)methanol. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[5][6]

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)95%, powdere.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., MilliporeSigma
Diethyl ether (Et₂O)Anhydrouse.g., Fisher Scientific
Sodium sulfate (Na₂SO₄)Anhydrouse.g., Fisher Scientific
Saturated aqueous sodium sulfate (Na₂SO₄)ACS ReagentIn-house preparation
Deionized waterType IIIn-house system
Celite® 545---e.g., Sigma-Aldrich
Silica gel60 Å, 230-400 meshe.g., Sorbent Technologies
TLC platesSilica gel 60 F₂₅₄e.g., MilliporeSigma

Equipment: Three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, dropping funnel, nitrogen/argon inlet, bubbler, ice-water bath, separatory funnel, rotary evaporator, glass funnel, filter paper, chromatography column.

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of (2-fluoro-4-methoxyphenyl)methanol.

  • Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagent Addition: The flask is allowed to cool to room temperature under a positive pressure of nitrogen. Lithium aluminum hydride (1.0 g, 26.4 mmol) is carefully added to the flask, followed by 50 mL of anhydrous THF. The resulting suspension is stirred and cooled to 0 °C in an ice-water bath.

  • Substrate Addition: this compound (4.0 g, 21.7 mmol) is dissolved in 25 mL of anhydrous THF and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7][8][9] A small aliquot of the reaction mixture is carefully quenched with a few drops of ethyl acetate and then water. The organic layer is then spotted on a TLC plate and eluted with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a more polar product spot indicate the reaction's progression.[10]

Workup and Purification

A proper workup procedure is crucial for both safety and product isolation. The Fieser workup is a commonly employed method for quenching LiAlH₄ reactions.[11][12]

  • Quenching: The reaction flask is cooled back to 0 °C in an ice-water bath. The reaction is carefully and slowly quenched by the sequential dropwise addition of:

    • 1.0 mL of deionized water

    • 1.0 mL of 15% (w/v) aqueous sodium hydroxide

    • 3.0 mL of deionized water This sequence is designed to produce a granular precipitate of aluminum salts that is easily filterable.[11][13]

  • Filtration: The resulting white precipitate is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether (3 x 20 mL).

  • Extraction: The combined filtrate is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (2-fluoro-4-methoxyphenyl)methanol can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric substance that requires careful handling.[5][14][15]

  • Moisture Sensitivity: LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas.[16][17] All glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and appropriate gloves when handling LiAlH₄.[5][15]

  • Inert Atmosphere: All manipulations of solid LiAlH₄ and its solutions should be performed under an inert atmosphere of nitrogen or argon.[5][6]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be readily accessible in the work area.[5][17] Do not use water or carbon dioxide-based extinguishers on a LiAlH₄ fire.[5]

  • Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling to control the reaction rate.[6]

Product Characterization

The identity and purity of the synthesized (2-fluoro-4-methoxyphenyl)methanol can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of the product should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.[18][19][20] The C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the benzylic protons (Ar-CH₂-OH) around 4.5-4.7 ppm. The aromatic protons will appear as multiplets in the aromatic region (6.5-7.5 ppm). A singlet corresponding to the methoxy group (O-CH₃) should be present around 3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show a peak for the benzylic carbon (Ar-CH₂-OH) around 60-65 ppm. The aromatic carbons and the methoxy carbon will also have characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the fluorine atom on the aromatic ring.

Conclusion

The reduction of this compound with lithium aluminum hydride is a robust and high-yielding method for the synthesis of (2-fluoro-4-methoxyphenyl)methanol. Adherence to the detailed protocol and stringent safety precautions outlined in this application note is essential for the successful and safe execution of this important chemical transformation. The analytical techniques described provide reliable methods for monitoring the reaction and confirming the identity and purity of the final product.

References

Suzuki coupling protocols for derivatives of Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling Protocols for Derivatives of Methyl 2-fluoro-4-methoxybenzoate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] This guide provides a detailed examination of Suzuki coupling protocols specifically tailored for derivatives of this compound. This substrate class presents unique challenges due to its electron-rich nature, a consequence of the ortho-fluoro and para-methoxy substituents. Such electronic properties can impede the rate-determining oxidative addition step of the catalytic cycle.[4][5] This document offers field-proven insights, detailed experimental protocols, and robust troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully navigate these challenges and achieve high-yield couplings.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in its catalytic cycle, which typically involves a palladium catalyst.[3] The cycle is a well-orchestrated sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond (C-X) of the aryl halide. This is often the rate-limiting step, particularly for electron-rich halides, and results in a Palladium(II) intermediate.[1]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the Palladium(II) center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] The halide or other leaving group on the palladium is displaced by the new organic group.

  • Reductive Elimination: The final step involves the two organic ligands on the Palladium(II) center coupling to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[6][9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (+ Ar'-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-Ar' formed) Product Biaryl Product (Ar-Ar') Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->Trans

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Key Considerations for Derivatives of this compound

The electronic signature of the this compound core dictates specific strategic choices for successful coupling. The methoxy group is a strong electron-donating group via resonance, while the ortho-fluoro group is electron-withdrawing via induction but can also participate in some resonance donation. The net effect is an electron-rich aromatic ring, which makes the C-X bond less electrophilic and thus more resistant to oxidative addition by the Pd(0) catalyst.[4][5][9]

Catalyst & Ligand Selection: The Engine of the Reaction

For electron-rich aryl halides, standard catalysts such as Pd(PPh₃)₄ often prove ineffective, leading to low yields or failed reactions.[4] The key to overcoming the high activation barrier of oxidative addition lies in the choice of ligand.

  • Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for challenging couplings. Ligands developed by the Buchwald group, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), are exceptionally effective.[4][10] Their steric bulk promotes reductive elimination, while their strong electron-donating character increases the electron density on the palladium center, facilitating its insertion into the C-X bond.[3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form highly stable and active palladium complexes. They are excellent alternatives to phosphines for coupling unreactive aryl halides.[4][11]

Base Selection: The Activator

The base plays a non-negotiable role in activating the boronic acid for transmetalation.[8] For challenging substrates like ours, the choice of base can be the difference between success and failure.

  • Potassium Phosphate (K₃PO₄): A strong and highly effective base that is widely used for difficult couplings.[4]

  • Cesium Carbonate (Cs₂CO₃): Often provides excellent results where other bases fail, though it is a more costly reagent.[4]

  • Potassium Carbonate (K₂CO₃): A milder base, suitable for more reactive coupling partners but may be less effective for the electron-rich system .[6]

It is crucial to be mindful of protodeboronation , a major side reaction where the boronic acid is replaced by a hydrogen atom. This can be exacerbated by strong bases and excessive water.[4][12]

Solvent System: The Reaction Medium

Aprotic and ethereal solvents are standard, typically used in a biphasic mixture with water.

  • Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are frequently employed.[6][9]

  • The Role of Water: A small amount of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[13][14] However, for substrates prone to protodeboronation, using anhydrous conditions with a base like KF may be a viable alternative.[8]

Experimental Protocols

The following protocols are designed as a robust starting point. Optimization may be required depending on the specific boronic acid used.

General Protocol for Suzuki Coupling

This protocol details the coupling of Methyl 5-bromo-2-fluoro-4-methoxybenzoate with a generic arylboronic acid.

Materials and Reagents:

  • Methyl 5-bromo-2-fluoro-4-methoxybenzoate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Inert gas (Argon or Nitrogen)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up A 1. Combine Solids: Aryl Halide, Boronic Acid, Base (K₃PO₄), Catalyst (Pd(OAc)₂), and Ligand (SPhos) in a dry flask. B 2. Seal & Purge: Seal the flask with a septum. Evacuate and backfill with inert gas (e.g., Argon) 3 times. A->B C 3. Add Solvents: Inject anhydrous dioxane and degassed water. B->C D 4. Degas Mixture: Bubble inert gas through the solution for 15-20 minutes. C->D E 5. Heat Reaction: Heat to 80-110 °C with vigorous stirring. Monitor by TLC or LC-MS. D->E F 6. Quench & Extract: Cool to RT, add water. Extract with an organic solvent (e.g., Ethyl Acetate). E->F G 7. Dry & Concentrate: Combine organic layers, dry (e.g., Na₂SO₄), filter, and concentrate in vacuo. F->G H 8. Purify & Analyze: Purify by column chromatography. Characterize product (NMR, MS). G->H

Caption: General workflow for the Suzuki coupling reaction.[15]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 5-bromo-2-fluoro-4-methoxybenzoate, the arylboronic acid, and K₃PO₄.[4]

  • Catalyst Addition: In the same flask, add the palladium precatalyst [Pd(OAc)₂] and the SPhos ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane, followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).[15]

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the solution is thoroughly deoxygenated.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water to quench the reaction.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous layer).[15]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary. The following table provides a guide for navigating common challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst system for the electron-rich substrate.[4] 2. Insufficiently inert atmosphere (oxygen present).[16] 3. Reaction temperature is too low.1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) or an NHC-based catalyst.[4] 2. Ensure thorough degassing of solvents and the reaction vessel. Maintain a positive pressure of inert gas. 3. Cautiously increase the reaction temperature in 10 °C increments.[16]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst.[16] 2. Inefficient reduction of a Pd(II) precatalyst.1. Improve degassing procedures. Use freshly distilled/anhydrous solvents. 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure the ligand can facilitate the reduction of the Pd(II) precatalyst.
Protodeboronation (Loss of Boronic Acid) 1. Base is too strong or excess water is present.[4] 2. Boronic acid is unstable under the reaction conditions.1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃) or use less water. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[3]
Dehalogenation of Starting Material 1. Side reaction where the aryl halide is reduced.[9]1. This can be complex. Re-evaluate the ligand and base combination. Sometimes a different solvent system can mitigate this side reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a highly achievable transformation critical for the synthesis of valuable chemical entities. Success hinges on acknowledging the electron-rich nature of the substrate and making informed choices to facilitate the challenging oxidative addition step. The use of advanced catalyst systems featuring bulky, electron-rich phosphine ligands is paramount. By employing the robust protocols, systematic optimization, and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently construct complex biaryl molecules for applications in drug discovery and beyond.

References

The Keystone in Modern Agrochemical Synthesis: Application and Protocols for Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – As the global demand for higher crop yields and more sustainable agricultural practices intensifies, the role of advanced chemical intermediates has never been more critical. Among these, Methyl 2-fluoro-4-methoxybenzoate has emerged as a pivotal building block in the synthesis of a new generation of highly effective and selective agrochemicals. This comprehensive guide, intended for researchers, scientists, and professionals in the agrochemical development sector, provides an in-depth exploration of the applications and synthetic protocols involving this versatile fluorinated aromatic ester.

Introduction: The Strategic Advantage of Fluorine in Agrochemical Design

The introduction of fluorine into bioactive molecules can dramatically enhance their efficacy and metabolic stability. In the context of agrochemicals, this often translates to lower application rates, reduced environmental impact, and improved pest resistance profiles. This compound offers a unique combination of a fluorine atom and a methoxy group on a benzene ring, providing a synthetically versatile scaffold for the construction of complex active ingredients. The fluorine atom can increase the lipophilicity of the final compound, aiding in its penetration through biological membranes, while also blocking sites of metabolic degradation. The methoxy group, a common feature in many natural products and pharmaceuticals, can be a key interacting moiety with biological targets or can be readily converted to a hydroxyl group for further functionalization.

Core Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis revolves around its use as a precursor to more complex heterocyclic and aromatic structures. The ester and fluoro functionalities allow for a range of chemical transformations, making it a valuable tool for medicinal and process chemists.

Key Synthetic Transformations and Protocols

The true value of this compound lies in its reactivity and the ability to selectively modify its functional groups. Below are detailed protocols for key transformations that are fundamental to its use in the synthesis of agrochemical leads.

Hydrolysis to 2-fluoro-4-methoxybenzoic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is often the first step in many synthetic routes, enabling subsequent amide bond formations or other carboxylate-based reactions.

Protocol: Alkaline Hydrolysis of this compound

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol (5-10 volumes).

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1M HCl).

    • Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water and dry under vacuum to afford 2-fluoro-4-methoxybenzoic acid as a white to off-white solid.

Parameter Value Notes
Starting Material This compound1.0 eq
Reagent Sodium Hydroxide2.0-3.0 eq
Solvent Methanol / Water
Temperature Room Temperature
Typical Yield >95%

Causality Behind Experimental Choices: The use of a slight excess of sodium hydroxide ensures complete saponification of the ester. The aqueous work-up and acidification are standard procedures for isolating carboxylic acids. Washing the final product with cold water removes any residual inorganic salts.

Caption: Workflow for the hydrolysis of this compound.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The electron-withdrawing nature of the carboxylate group (or its ester) activates the ortho-positioned fluorine atom for nucleophilic aromatic substitution. This reaction is a powerful tool for introducing diverse functionalities.

Protocol: SNAr with an Amine Nucleophile

  • Reactant Mixture: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K2CO3 or DIPEA, 2.0-3.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Value Notes
Starting Material This compound1.0 eq
Nucleophile Amine1.1-1.5 eq
Base K2CO3 or DIPEA2.0-3.0 eq
Solvent DMF or DMSO
Temperature 80-120 °C
Typical Yield 60-90%Dependent on the nucleophile

Expertise & Experience: The choice of base and solvent is crucial for the success of SNAr reactions. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction. Polar aprotic solvents are excellent for SNAr as they solvate the cation of the base, increasing the nucleophilicity of the anion, and do not protonate the nucleophile.

Caption: General scheme for the SNAr reaction on this compound.

Conclusion and Future Outlook

This compound is a high-value intermediate with significant potential in the discovery and development of next-generation agrochemicals. Its unique substitution pattern provides a gateway to a wide array of complex molecules with potentially enhanced biological activity and favorable environmental profiles. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this important building block. As the agrochemical industry continues to innovate, the demand for such strategically functionalized intermediates is expected to grow, further solidifying the importance of this compound in the creation of sustainable and effective crop protection solutions.

Troubleshooting & Optimization

identifying byproducts in the synthesis of Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-fluoro-4-methoxybenzoate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. As a key building block in pharmaceutical research, achieving high purity of this compound is critical.[1] This guide provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to help you identify, understand, and mitigate the formation of common byproducts during your synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: There are two primary, well-established routes for this synthesis:

  • Fischer Esterification: This is a direct, acid-catalyzed esterification of 2-fluoro-4-methoxybenzoic acid with methanol.[2][3][4] It is often favored for its simplicity and use of readily available starting materials.

  • Aromatic Fluorination (e.g., Balz-Schiemann Reaction): This route typically involves the diazotization of a primary aromatic amine, such as Methyl 2-amino-4-methoxybenzoate, to form a diazonium salt, which is then converted to the corresponding fluoride.[5][6] This method is essential when the fluorinated benzoic acid is not easily accessible.

Q2: I am using the Fischer Esterification route. What are the most likely byproducts I should be looking for?

A2: When performing the Fischer esterification, the primary impurities arise from incomplete reaction or side reactions induced by the acidic and thermal conditions. You should primarily screen for:

  • Unreacted 2-fluoro-4-methoxybenzoic acid: The most common impurity, as the reaction is an equilibrium process.[3]

  • Methyl 2-fluoro-4-hydroxybenzoate: This results from the acid-catalyzed cleavage of the 4-methoxy ether group.[7][8]

  • 1-Fluoro-3-methoxybenzene: This non-polar byproduct can form via thermal decarboxylation of the starting carboxylic acid.[9]

Q3: My synthesis involves a Balz-Schiemann type fluorination. What are the typical byproducts in this case?

A3: The Balz-Schiemann reaction and related fluorination methods proceed through a highly reactive diazonium salt intermediate. Byproducts stem from competing reactions of this intermediate.[5][10][11] Key impurities to identify include:

  • Methyl 2-hydroxy-4-methoxybenzoate: Formed when the diazonium salt is quenched by water instead of fluoride.

  • Methyl 4-methoxybenzoate: Results from hydrodediazoniation, where the diazonium group is replaced by a hydrogen atom.

  • Other Halogenated Species (Ar-Cl, Ar-Br): If other halide ions are present from the acid source (e.g., HCl), they can compete with fluoride in a Sandmeyer-type reaction.[5]

Q4: What are the most effective analytical techniques for identifying these byproducts?

A4: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification:

  • Thin-Layer Chromatography (TLC): Excellent for initial reaction monitoring and qualitative assessment of product purity. Byproducts with different polarities (e.g., the acidic starting material or the phenolic byproduct) will have distinct Rf values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like the decarboxylated 1-fluoro-3-methoxybenzene and for separating the main product from impurities with similar boiling points.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can effectively separate non-volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atom in the desired product and any fluorinated byproducts.

Part 2: Troubleshooting Guide by Synthetic Route

This section provides a detailed breakdown of common problems, their underlying chemical causes, and actionable solutions.

Route A: Fischer Esterification of 2-Fluoro-4-methoxybenzoic Acid

The Fischer esterification is an equilibrium-controlled reaction. The primary challenges are driving the reaction to completion while preventing acid- and heat-induced side reactions.[3]

  • Root Cause Analysis: The reaction has not reached completion because the equilibrium position still favors the reactants. This can be due to insufficient reaction time, an inadequate amount of alcohol, or the accumulation of water, which drives the reverse reaction (hydrolysis).[3]

  • Troubleshooting & Resolution:

    • Shift the Equilibrium: Employ a large excess of methanol, which acts as both a reactant and the solvent. According to Le Châtelier's principle, this will drive the equilibrium towards the product side.

    • Remove Water: If feasible for your setup, use a Dean-Stark apparatus to remove water as it forms. Alternatively, adding a dehydrating agent like molecular sieves can be effective, although compatibility with the strong acid catalyst should be verified.

    • Catalyst Check: Ensure the acid catalyst (e.g., H₂SO₄, TsOH) is active and used in a sufficient quantity (typically 1-5 mol%).

    • Post-Reaction Purification: Unreacted carboxylic acid can be easily removed from the crude product with a simple acid-base extraction. See the protocol below.

  • After the reaction, remove the excess methanol under reduced pressure.

  • Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). CO₂ evolution will be observed as the acid is neutralized. Continue washing until no more gas evolves.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, now free of the acidic starting material.

  • Root Cause Analysis: The presence of a strong acid (like H₂SO₄) combined with heating can catalyze the cleavage of the 4-methoxy aryl ether bond, yielding Methyl 2-fluoro-4-hydroxybenzoate.[7][8][12] The mechanism involves protonation of the ether oxygen, making it a good leaving group (methanol), followed by nucleophilic attack by water.

  • Troubleshooting & Resolution:

    • Reduce Reaction Temperature: Operate at the lowest effective temperature, typically the reflux temperature of methanol. Avoid aggressive heating.

    • Use a Milder Catalyst: Substitute concentrated sulfuric acid with a less aggressive catalyst like p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin (e.g., Amberlyst-15).

    • Minimize Reaction Time: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed to a satisfactory level to prevent prolonged exposure to harsh conditions.

Fischer_Esterification cluster_main Desired Reaction Pathway cluster_side1 Side Reaction: Ether Cleavage cluster_side2 Side Reaction: Decarboxylation Start 2-Fluoro-4-methoxybenzoic Acid + CH3OH Product This compound Start->Product H+ Catalyst -H2O EtherCleavage Methyl 2-fluoro-4-hydroxybenzoate Start->EtherCleavage Strong H+ High Temp. Decarboxylation 1-Fluoro-3-methoxybenzene Start->Decarboxylation High Temp. -CO2

Caption: Primary and competing side reactions during Fischer esterification.

Part 3: Analytical Data for Byproduct Identification

Correctly identifying byproducts is the first step to eliminating them. The table below summarizes key analytical markers for the most common impurities.

Compound NameStructureMolecular Weight ( g/mol )Expected GC-MS (m/z)Key ¹H NMR Features (in CDCl₃)
This compound (Product) C₉H₉FO₃184.17184 (M+), 153 (M+-OCH₃)~7.9 ppm (dd, 1H, Ar-H), ~6.7 ppm (m, 2H, Ar-H), ~3.9 ppm (s, 3H, Ar-OCH₃), ~3.9 ppm (s, 3H, COOCH₃)
2-Fluoro-4-methoxybenzoic Acid (Starting Material)C₈H₇FO₃170.14170 (M+), 153 (M+-OH)~11-12 ppm (br s, 1H, COOH), similar aromatic signals to product.
Methyl 2-fluoro-4-hydroxybenzoate (Ether Cleavage)C₈H₇FO₃170.14170 (M+), 139 (M+-OCH₃)A broad singlet for the phenolic -OH (~5-6 ppm), upfield shift of aromatic protons adjacent to the -OH group.
1-Fluoro-3-methoxybenzene (Decarboxylation)C₇H₇FO126.13126 (M+)Absence of ester methyl signal. Aromatic signals consistent with a 1,3,4-trisubstituted pattern.
Methyl 2-hydroxy-4-methoxybenzoate (From Balz-Schiemann)C₉H₁₀O₄182.17182 (M+), 151 (M+-OCH₃)Absence of ¹⁹F NMR signal. Aromatic coupling pattern will differ due to lack of fluorine. Phenolic -OH signal present.

Part 4: Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing issues in your synthesis.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, GC-MS, NMR) CheckPurity Is Purity >98%? Start->CheckPurity ImpurityPresent Identify Major Impurity via MS and NMR Data CheckPurity->ImpurityPresent No End Product Meets Spec CheckPurity->End Yes AcidSM Impurity is Acidic (2-fluoro-4-methoxybenzoic acid) ImpurityPresent->AcidSM Matches Starting Material PolarByproduct Impurity is Polar Phenol (Methyl 2-fluoro-4-hydroxybenzoate) ImpurityPresent->PolarByproduct Matches Phenol Structure NonPolarByproduct Impurity is Non-Polar (1-fluoro-3-methoxybenzene) ImpurityPresent->NonPolarByproduct Matches Decarboxylated Structure Sol_Acid Incomplete Reaction. - Use excess MeOH - Remove H2O - Perform basic wash AcidSM->Sol_Acid Sol_Polar Ether Cleavage. - Lower reaction temp - Use milder catalyst (TsOH) - Reduce reaction time PolarByproduct->Sol_Polar Sol_NonPolar Decarboxylation. - Avoid excessive heat during reaction & purification NonPolarByproduct->Sol_NonPolar

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the hydrolysis of Methyl 2-fluoro-4-methoxybenzoate. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this reaction and achieve your desired product with high yield and purity.

Introduction to the Challenge

The hydrolysis of this compound to its corresponding carboxylic acid is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, this seemingly straightforward saponification can be deceptively challenging. The electron-withdrawing nature of the ortho-fluoro substituent and the electron-donating methoxy group, combined with potential steric hindrance, can lead to incomplete reactions, low yields, and the formation of unwanted byproducts. This guide will explore the underlying reasons for these difficulties and provide systematic solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrolysis of this compound often incomplete?

A1: Incomplete hydrolysis of this substrate is a common issue stemming from a combination of electronic and steric effects. The ortho-fluoro group, being highly electronegative, can influence the reactivity of the adjacent ester carbonyl group. While electron-withdrawing groups generally facilitate nucleophilic attack on the carbonyl carbon, the steric bulk of the ortho substituent can hinder the approach of the hydroxide ion.[1][2] Furthermore, the methoxy group at the para position is electron-donating, which can slightly deactivate the carbonyl group towards nucleophilic attack. The interplay of these factors can result in a sluggish or incomplete reaction under standard hydrolysis conditions.

Q2: What are the primary differences between acid-catalyzed and base-catalyzed hydrolysis for this substrate?

A2: Both acid- and base-catalyzed methods can effect the hydrolysis of esters, but they operate via different mechanisms and present distinct advantages and disadvantages.[3]

  • Base-Catalyzed Hydrolysis (Saponification): This is the more common and often preferred method for preparative synthesis.[3] It involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl. The reaction is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[4][5] For sterically hindered esters like this compound, stronger bases or more forcing conditions may be necessary.

  • Acid-Catalyzed Hydrolysis: This is a reversible process, which is a significant drawback as the reaction can reach equilibrium before completion.[6][7] To drive the reaction forward, a large excess of water is required.[5] The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[8] Given the potential for incomplete reaction due to equilibrium, this method is often less favored for this particular substrate.

Q3: Can the choice of base significantly impact the reaction outcome?

A3: Absolutely. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, lithium hydroxide (LiOH) often proves to be a more effective base for the hydrolysis of sterically hindered or electronically deactivated esters, particularly when used in a mixed solvent system like THF/water or THF/methanol/water.[9][10] The smaller size of the lithium cation is thought to coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxide ion.[11][12]

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You will need to develop a solvent system that provides good separation between the starting material (the methyl ester) and the product (the carboxylic acid). The starting ester will be less polar and have a higher Rf value, while the product acid will be more polar and have a lower Rf value (often staying at the baseline if a non-polar solvent system is used). Visualization can be achieved using a UV lamp (as both compounds are UV active) and/or by staining with an appropriate reagent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

The following table outlines potential problems, their probable causes, and recommended solutions for the incomplete hydrolysis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete reaction (significant starting material remains) 1. Insufficient reaction time or temperature. 2. Base is not strong enough or used in insufficient quantity. 3. Poor solubility of the ester in the reaction medium.1. Increase the reaction time and/or temperature. Refluxing is often necessary. 2. Switch to a stronger base like LiOH. Use at least 2-3 equivalents of the base. 3. Use a co-solvent like Tetrahydrofuran (THF) or Dioxane to improve solubility.[6][10] A common solvent system is a mixture of THF, methanol, and water.[9]
Low yield of isolated product 1. Incomplete reaction. 2. Product loss during workup. The carboxylate salt may have some solubility in the organic phase, or the carboxylic acid may be partially soluble in the aqueous phase after acidification. 3. Formation of byproducts.1. Address the incomplete reaction as described above. 2. During workup, after acidification, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extraction of the combined organic layers with a small amount of brine can help remove residual water. 3. Analyze the crude product by NMR or LC-MS to identify potential byproducts and adjust reaction conditions accordingly.
Difficulty in isolating the product after acidification 1. The product may be an oil or a low-melting solid. 2. Insufficient acidification.1. If the product is an oil, perform a thorough extraction. If it is a solid that is slow to crystallize, try scratching the inside of the flask with a glass rod or seeding with a small crystal of the product. 2. Ensure the aqueous layer is acidified to a pH of ~1-2 using a strong acid like concentrated HCl to fully protonate the carboxylate.[13]

Experimental Protocols

Recommended Protocol for Base-Catalyzed Hydrolysis using Lithium Hydroxide

This protocol is a robust starting point for the hydrolysis of this compound.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (a common ratio is 3:1:1 or 2:1:1).

  • Addition of Base: Add Lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C, depending on the solvent ratio) and monitor the reaction progress by TLC.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture, quench with a drop of dilute HCl, extract with a small amount of ethyl acetate, and spot on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add concentrated HCl until the pH of the solution is ~1-2 (test with pH paper). A precipitate of the carboxylic acid should form.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-4-methoxybenzoic acid. The product can be further purified by recrystallization if necessary.

Visualizing the Process

Base-Catalyzed Hydrolysis (Saponification) Mechanism

Saponification cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Acid-Base Reaction (Irreversible) cluster_workup Step 4: Acidic Workup Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Tetrahedral_2 Tetrahedral Intermediate OH OH⁻ CarboxylicAcid_2 Carboxylic Acid CarboxylicAcid Carboxylic Acid Tetrahedral_2->CarboxylicAcid - CH₃O⁻ Methoxide CH₃O⁻ Carboxylate Carboxylate Salt CarboxylicAcid_2->Carboxylate + CH₃O⁻ Methoxide_2 CH₃O⁻ Methanol Methanol Methoxide_2->Methanol + H⁺ (from acid) Carboxylate_2 Carboxylate Salt FinalProduct 2-fluoro-4-methoxybenzoic acid Carboxylate_2->FinalProduct + H₃O⁺ H3O H₃O⁺

Caption: Mechanism of base-catalyzed ester hydrolysis.

Troubleshooting Workflow

Troubleshooting Start Start Hydrolysis Reaction Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No IncreaseTimeTemp Increase Time/Temp Troubleshoot->IncreaseTimeTemp ChangeBase Switch to LiOH Troubleshoot->ChangeBase AddCosolvent Add Co-solvent (THF) Troubleshoot->AddCosolvent CheckEquivalents Check Base Equivalents Troubleshoot->CheckEquivalents IncreaseTimeTemp->Monitor ChangeBase->Monitor AddCosolvent->Monitor CheckEquivalents->Monitor

Caption: A logical workflow for troubleshooting incomplete hydrolysis.

References

managing side reactions in Grignard additions to Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing Grignard additions to methyl 2-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format. Our aim is to empower you with the expertise to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable steps for resolution.

Question: I am observing low yields of the desired tertiary alcohol, and a significant amount of the starting ester is recovered. What is the likely cause?

Answer:

Low conversion in a Grignard reaction with this compound can stem from several factors, primarily related to the reactivity of both the Grignard reagent and the ester.

Causality:

  • Deactivation of the Ester: The para-methoxy group is a strong electron-donating group, which increases the electron density on the aromatic ring through resonance. This effect extends to the carbonyl carbon of the ester, reducing its electrophilicity and making it less susceptible to nucleophilic attack by the Grignard reagent.

  • Issues with the Grignard Reagent: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Any protic species (e.g., water, alcohols) will quench the Grignard reagent, reducing its effective concentration.[1] An oxide layer on the magnesium turnings can also prevent the formation of the Grignard reagent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Activate the Magnesium: If preparing the Grignard reagent in situ, activate the magnesium turnings to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent before adding the organic halide. The disappearance of the iodine color or the initiation of bubbling indicates activation.

  • Titrate the Grignard Reagent: If using a commercially available Grignard reagent or one prepared in-house, it is crucial to determine its exact concentration by titration before use. This will ensure you are using the correct stoichiometry.

  • Increase Reaction Temperature: While low temperatures are often used to control selectivity, a deactivated ester may require a higher temperature to facilitate the reaction. Cautiously increasing the reaction temperature (e.g., from 0 °C to room temperature or gentle reflux) may improve conversion. Monitor the reaction closely for the formation of side products.

Question: My reaction is producing a significant amount of a ketone intermediate, not the desired tertiary alcohol. Why is this happening and how can I fix it?

Answer:

The formation of a ketone is a result of a single addition of the Grignard reagent to the ester, followed by the elimination of the methoxide. The persistence of this ketone in your product mixture indicates that the second addition of the Grignard reagent is not proceeding to completion.

Causality:

  • Steric Hindrance: The ortho-fluoro substituent on the aromatic ring can sterically hinder the approach of the Grignard reagent to the carbonyl carbon of the intermediate ketone. This hindrance can be more pronounced for bulkier Grignard reagents.

  • Insufficient Grignard Reagent: As ketones are generally more reactive than esters, this is a less common issue. However, if the Grignard reagent concentration was lower than anticipated, there may not be enough to drive the second addition to completion.

Troubleshooting Steps:

  • Increase Stoichiometry of Grignard Reagent: Ensure that at least two equivalents of the Grignard reagent are used for every equivalent of the ester.[2][3][4][5] It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to account for any accidental quenching.

  • Increase Reaction Time and/or Temperature: Allowing the reaction to stir for a longer period after the initial addition or gently heating the reaction mixture can provide the necessary energy to overcome the steric hindrance and drive the second addition.

  • Consider a Less Bulky Grignard Reagent: If possible, using a smaller Grignard reagent (e.g., methylmagnesium bromide vs. tert-butylmagnesium bromide) can reduce the steric clash with the ortho-fluoro group.

Question: I am observing a significant by-product that appears to be the result of enolization. How can I suppress this side reaction?

Answer:

Enolization is a common side reaction in Grignard additions, especially with sterically hindered ketones.[6] The Grignard reagent, being a strong base, can deprotonate the α-carbon of the intermediate ketone, forming an enolate. This enolate is then quenched during the acidic workup, regenerating the ketone and consuming the Grignard reagent.

Causality:

  • Basicity of the Grignard Reagent: Grignard reagents are highly basic and can act as a base rather than a nucleophile, particularly when the electrophilic center is sterically hindered.

  • Steric Hindrance: The ortho-fluoro group, in combination with the substituents from the first Grignard addition, can create a sterically congested environment around the ketone carbonyl, making deprotonation at the less hindered α-position a competing pathway.

Troubleshooting Steps:

  • Use Cerium (III) Chloride: The addition of anhydrous cerium (III) chloride (CeCl₃) is a well-established method to suppress enolization.[7] CeCl₃ transmutes the Grignard reagent into a less basic but still highly nucleophilic organocerium species.

    Protocol for CeCl₃ Activation:

    • Anhydrous CeCl₃ is suspended in anhydrous THF and stirred for several hours at room temperature under an inert atmosphere.

    • The suspension is then cooled (e.g., to 0 °C or -78 °C), and the Grignard reagent is added.

    • The mixture is stirred for 1-2 hours before the addition of the ester.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition pathway over enolization.

Table 1: Effect of Additives on Grignard Addition Yields

AdditiveTemperature (°C)Desired Product Yield (%)Enolization By-product (%)
None050-6020-30
CeCl₃-7885-95<5

Frequently Asked Questions (FAQs)

What is the role of the ortho-fluoro and para-methoxy substituents in the reactivity of this compound?

The electronic and steric effects of these substituents create a unique reactivity profile:

  • ortho-Fluoro Group:

    • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bond, which should increase the electrophilicity of the carbonyl carbon.

    • Resonance Effect (+M): Fluorine can donate a lone pair of electrons into the aromatic ring through resonance, which is an ortho-, para-directing effect.

    • Steric Hindrance: Its position ortho to the ester group can sterically hinder the approach of bulky nucleophiles.

  • para-Methoxy Group:

    • Resonance Effect (+M): The methoxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring and deactivates the carbonyl group towards nucleophilic attack.

The interplay of these effects results in a somewhat deactivated ester that is also sterically hindered at the ortho position.

Could the methoxy group be cleaved by the Grignard reagent?

Cleavage of aryl methyl ethers by Grignard reagents is generally not a common side reaction under standard conditions. However, it can occur at higher temperatures or with the use of certain catalysts. To minimize the risk of demethylation, it is advisable to conduct the reaction at moderate temperatures and avoid prolonged heating.

Are there alternative organometallic reagents that might be better suited for this transformation?

If Grignard reagents continue to provide unsatisfactory results, consider the following alternatives:

  • Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and may overcome the deactivation of the ester. However, their higher reactivity can sometimes lead to more side reactions, so careful control of the reaction conditions is necessary.

  • Organocerium Reagents: As mentioned in the troubleshooting section, these reagents, prepared in situ from Grignard reagents and CeCl₃, offer excellent nucleophilicity with reduced basicity, making them ideal for substrates prone to enolization.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and troubleshooting logic.

grignard_pathways cluster_0 Primary Reaction Pathway cluster_1 Side Reactions start This compound ketone Intermediate Ketone start->ketone + 1 eq. RMgX - MeOMgX ether_cleavage Ether Cleavage start->ether_cleavage High Temp. alkoxide Tertiary Alkoxide ketone->alkoxide + 1 eq. RMgX enolization Enolization ketone->enolization RMgX (as base) reduction Reduction ketone->reduction β-hydride transfer product Tertiary Alcohol alkoxide->product H₃O⁺ workup

Caption: Competing reaction pathways in the Grignard addition.

troubleshooting_workflow cluster_0 Problem Diagnosis cluster_1 Solutions start Low Yield of Tertiary Alcohol q1 High recovery of starting material? start->q1 q2 Significant ketone intermediate? start->q2 q3 Evidence of enolization? start->q3 sol1 Check anhydrous conditions Activate Mg Titrate Grignard Increase Temperature q1->sol1 Yes sol2 Increase RMgX stoichiometry Increase reaction time/temp q2->sol2 Yes sol3 Add CeCl₃ Lower reaction temperature q3->sol3 Yes

Caption: Troubleshooting workflow for low product yield.

References

optimizing temperature and reaction time for amide synthesis from Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Amide Synthesis from Methyl 2-fluoro-4-methoxybenzoate

Welcome to the technical support and troubleshooting guide for the synthesis of amides from this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, specifically focusing on the critical parameters of temperature and reaction time.

Frequently Asked Questions (FAQs): Core Principles & Optimization

Q1: What is the underlying mechanism for forming an amide from this compound and an amine?

The reaction is a nucleophilic acyl substitution, specifically an aminolysis of an ester. The mechanism proceeds via a tetrahedral intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the methoxy group (CH₃O⁻) as the leaving group. Since methoxide is a relatively poor leaving group compared to halides, this step can be slow and often requires energy input (heat).

  • Proton Transfer: The expelled methoxide is basic enough to deprotonate the newly formed, protonated amide, yielding the final amide product and methanol.

The presence of the ortho-fluoro substituent on the benzoate ester is significant. As an electron-withdrawing group, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can facilitate the reaction compared to an unsubstituted analogue.

Q2: How does reaction temperature fundamentally impact the rate and yield of this amidation?

Temperature is a critical variable that directly influences both reaction kinetics and the potential for side

Technical Support Center: Purification of Commercial Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial Methyl 2-fluoro-4-methoxybenzoate (M2F4MB). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.

I. Understanding the Impurity Profile of Commercial M2F4MB

Q1: What are the typical impurities I can expect in commercial-grade this compound?

A1: The impurity profile of commercial M2F4MB can vary depending on the synthetic route employed by the manufacturer. However, common impurities often include:

  • Starting Materials: Unreacted 2-fluoro-4-methoxybenzoic acid is a primary impurity.

  • Isomeric Byproducts: Positional isomers, such as Methyl 4-fluoro-2-methoxybenzoate, can form during synthesis.

  • Reaction Byproducts: Residual solvents from the synthesis and purification process are common.

  • Hydrolysis Products: The ester group can be susceptible to hydrolysis, leading back to the carboxylic acid.

It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to understand the specific impurity profile of your batch.

II. Troubleshooting Common Purification Challenges

This section provides solutions to specific issues that may arise during the purification of M2F4MB.

Q2: I performed a simple distillation, but my product is still not pure. What went wrong?

A2: While M2F4MB has a relatively high boiling point (approximately 250.1°C at 760 mmHg), simple distillation may not be sufficient to separate it from impurities with similar boiling points.[1]

  • Causality: If the impurity is an isomer, its boiling point is likely very close to that of the desired product, making separation by simple distillation inefficient.

  • Troubleshooting:

    • Fractional Distillation: Employing a fractional distillation column (e.g., Vigreux, Raschig, or packed column) increases the number of theoretical plates, enhancing the separation of components with close boiling points.

    • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of all components, which can improve separation and prevent thermal degradation of the product.

Q3: My recrystallization attempt resulted in a low yield or no crystals at all. What should I do?

A3: Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on solvent selection and proper technique.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the yield is low, the compound may be too soluble in the chosen solvent even at low temperatures. If no crystals form, the solution may be too dilute, or the cooling process may be too rapid.

  • Troubleshooting:

    • Solvent Screening: A systematic solvent screening is recommended. Test the solubility of your crude M2F4MB in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).

    • Solvent System Optimization: A two-solvent system can be effective. Dissolve the crude product in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure M2F4MB can induce crystal formation.

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the solute.

Q4: After column chromatography, I'm seeing co-elution of my product with an impurity. How can I improve the separation?

A4: Column chromatography is an excellent method for separating complex mixtures. Co-elution typically indicates that the chosen mobile phase does not provide sufficient resolution between the product and the impurity.

  • Causality: The separation on a silica gel column is based on the differential adsorption of the components to the stationary phase. If the polarity of the mobile phase is too high, all components will travel quickly up the column with little separation. If it's too low, they may not move at all.

  • Troubleshooting:

    • Mobile Phase Optimization: The key is to find a solvent system that provides a good separation factor (difference in Rf values) between M2F4MB and the impurity. Use thin-layer chromatography (TLC) to rapidly screen different mobile phase compositions (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of around 0.3-0.4 for the desired product.

    • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This will allow for the separation of less polar impurities first, followed by the elution of your product with a slightly more polar solvent system.

    • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column in a narrow band.

III. Frequently Asked Questions (FAQs)

Q5: What is the melting point of pure this compound?

A5: While a specific melting point is not consistently reported across all sources, it is a solid at room temperature. Monitoring the melting point of your purified product and comparing it to a reference standard is a good way to assess purity. A sharp melting point close to the literature value indicates high purity.

Q6: Are there any specific safety precautions I should take when handling this compound?

A6: Yes, it is important to handle this compound with appropriate safety measures. It is classified as causing skin and eye irritation and may cause respiratory irritation.[2][3] Always consult the Safety Data Sheet (SDS) for detailed information.[4][5] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Washing hands thoroughly after handling.

Q7: Can I use ¹H NMR to assess the purity of my this compound?

A7: Absolutely. ¹H NMR spectroscopy is a powerful tool for determining the structure and purity of your compound. The spectrum of pure this compound should show distinct signals corresponding to the aromatic protons and the two methyl groups.[6] The presence of unexpected peaks would indicate impurities. Comparing the integration of the impurity peaks to the product peaks can provide a quantitative measure of purity.

IV. Experimental Protocols and Data

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests, a mixed solvent system of ethyl acetate and hexane is often effective.

  • Dissolution: In a fume hood, dissolve the crude M2F4MB in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise with swirling until a slight turbidity persists.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Determination: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude M2F4MB in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Solvent Systems for Purification

Purification MethodRecommended Solvent SystemRationale
RecrystallizationEthyl Acetate / HexaneGood solubility at high temperatures in ethyl acetate, poor solubility at low temperatures. Hexane acts as an anti-solvent.
Column ChromatographyHexane / Ethyl Acetate (e.g., 9:1 to 4:1 v/v)Provides good separation of M2F4MB from common, less polar impurities on a silica gel stationary phase.

V. Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for purifying commercial this compound.

PurificationWorkflow start Crude Commercial M2F4MB assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity is_pure Is Purity > 98%? assess_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No, Solid Impurities column_chrom Column Chromatography is_pure->column_chrom No, Soluble Impurities distillation Fractional/Vacuum Distillation is_pure->distillation No, Volatile Impurities final_product Pure M2F4MB is_pure->final_product Yes characterization Characterize (NMR, MP, etc.) recrystallization->characterization column_chrom->characterization distillation->characterization characterization->final_product

Caption: Purification workflow for M2F4MB.

VI. References

  • MySkinRecipes. This compound. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet: Methyl benzoate. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: Methyl 4-methoxybenzoate. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • SynQuest Laboratories, Inc. Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide. --INVALID-LINK--

  • ChemicalBook. This compound(128272-26-4) 1H NMR spectrum. --INVALID-LINK--

References

Technical Support Center: Stability and Reaction Optimization for Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2-fluoro-4-methoxybenzoate. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex pharmaceutical intermediates.[1] However, its specific arrangement of functional groups—a methyl ester, a fluoro substituent, and a methoxy group—presents a unique set of challenges during chemical transformations. Decomposition or unintended side reactions can lead to low yields, complex purification, and project delays.

This guide provides in-depth troubleshooting advice, preventative protocols, and mechanistic explanations to help you maintain the integrity of this compound throughout your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered when using this compound.

Q1: My reaction is consuming the starting material, but my primary byproduct is 2-fluoro-4-methoxybenzoic acid. What is causing this?

A: You are observing ester hydrolysis. The methyl ester is susceptible to cleavage back to the parent carboxylic acid, a reaction that can be catalyzed by trace amounts of acid or, more commonly, base.

  • Causality: The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles. In the presence of hydroxide or other strong bases, a saponification reaction occurs. Even weak bases in the presence of water can facilitate this. Similarly, acidic conditions can catalyze hydrolysis, particularly with heat. Many standard reaction workups involving aqueous acid or base washes can inadvertently cause hydrolysis if the product is sensitive.[2][3]

  • Immediate Solution: Scrupulously ensure your reaction is anhydrous. Use freshly distilled, dry solvents; dry reagents under vacuum; and perform the reaction under an inert atmosphere (Nitrogen or Argon). During workup, consider non-aqueous methods or use cooled, dilute acidic/basic solutions for washes and minimize contact time.

Q2: I'm seeing a byproduct where the methoxy group (-OCH₃) has been converted to a hydroxyl group (-OH). How is this happening?

A: This indicates cleavage of the methyl ether. While generally robust, the aryl methyl ether linkage can be broken under specific, often harsh, conditions.

  • Causality: This reaction is most commonly promoted by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids like HBr or HI.[4] If your reaction involves a Lewis acid catalyst or if reagents are contaminated with strong acids, ether cleavage can become a significant side reaction.

  • Immediate Solution: Verify the purity of your reagents and catalysts. If a Lewis acid is required for your desired transformation, consider using a milder one or running the reaction at a lower temperature to minimize this side reaction.

Q3: My reaction with a nitrogen or sulfur nucleophile resulted in the displacement of the fluorine atom. I thought the ring was too electron-rich for SNAr?

A: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. While the methoxy group is electron-donating and generally deactivates the ring for SNAr, several factors make this pathway competitive.

  • Causality: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5] Fluorine, being the most electronegative halogen, strongly stabilizes this intermediate through its inductive effect, lowering the activation energy for this step.[6] Even though the C-F bond is strong, its cleavage is not part of the rate-determining step.[5] Elevated temperatures and strong nucleophiles can provide enough energy to overcome the deactivating effect of the methoxy group.

  • Immediate Solution: If SNAr is not the desired reaction, your primary control parameter is temperature. Run the reaction at the lowest possible temperature that still allows the desired transformation to proceed. You may also consider using a less potent nucleophile or protecting the nucleophile to moderate its reactivity.

Q4: Under high heat, my reaction is producing 1-fluoro-3-methoxybenzene. What decomposition pathway leads to this?

A: This suggests a two-step decomposition: hydrolysis followed by decarboxylation.

  • Causality: The initial step is the hydrolysis of the methyl ester to 2-fluoro-4-methoxybenzoic acid, as discussed in Q1. The resulting carboxylic acid can then lose carbon dioxide under thermal stress.[7] Aromatic decarboxylation is often facilitated by electron-donating groups on the ring and can be catalyzed by residual acid or certain metal ions.[8][9]

  • Immediate Solution: The root cause is often unintended hydrolysis. By preventing the formation of the carboxylic acid (see Q1), the subsequent decarboxylation step is avoided. If the carboxylic acid is an intended intermediate, ensure that the subsequent steps are not carried out at excessively high temperatures.

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Preventing Ester Hydrolysis in Basic and Nucleophilic Reactions

Ester hydrolysis is the most common failure mode. The choice of base, solvent, and temperature is critical.

Base/ReagentTypepKa (Conjugate Acid)Hydrolysis RiskRecommended Use
NaOH, KOH, LiOH Strong Hydroxide~14-15Very High Avoid unless saponification is the goal.
NaH, KH Non-nucleophilic~36Low Excellent for deprotonating alcohols or weak carbon acids. Requires anhydrous solvent.
DIPEA, Et₃N Hindered Amine~10-11Low Ideal for scavenging acid byproducts (e.g., in amide couplings).
K₂CO₃, Cs₂CO₃ Inorganic Carbonate~10.3Moderate Mild base for alkylations. Can cause hydrolysis if water is present.
DBU, DBN Amidine~12-13Moderate-High Strong, non-nucleophilic base. Can promote hydrolysis if conditions are not strictly anhydrous.

This protocol is designed to couple 2-fluoro-4-methoxybenzoic acid (generated via controlled hydrolysis or used directly) with an amine, a common reaction where the ester precursor might be used. The principles are directly applicable to preventing decomposition of the ester in other reactions.

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon or Nitrogen. Repeat three times.

  • Reagent Preparation:

    • Add 2-fluoro-4-methoxybenzoic acid (1.0 eq) to the flask.

    • Add the amine (1.1 eq).

    • Add a coupling additive like HOBt (1.2 eq) to suppress side reactions.[10]

  • Solvent Addition: Add anhydrous DCM or DMF via syringe. Stir until all solids dissolve.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. In a separate, dry vial, dissolve the coupling agent (e.g., EDC·HCl, 1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture.[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, perform a non-aqueous or minimized-aqueous workup as described in Protocol 2.

  • Dilute the reaction mixture with a non-polar solvent like ethyl acetate or DCM.

  • Filter the mixture through a pad of celite to remove any precipitated salts (e.g., diisopropylethylammonium hydrochloride).

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

This diagram helps diagnose the source of decomposition based on the observed byproducts.

G start Decomposition Observed product_check What is the main byproduct? start->product_check acid 2-fluoro-4-methoxy -benzoic acid product_check->acid Carboxylic Acid phenol Methyl 2-fluoro-4 -hydroxybenzoate product_check->phenol Phenol snar_product Product of F -displacement product_check->snar_product SNAr Adduct decarboxy 1-fluoro-3 -methoxybenzene product_check->decarboxy Decarboxylated cause_hydrolysis Cause: Ester Hydrolysis acid->cause_hydrolysis cause_ether Cause: Ether Cleavage phenol->cause_ether cause_snar Cause: SNAr snar_product->cause_snar cause_decarboxy Cause: Hydrolysis + Decarboxylation decarboxy->cause_decarboxy solution_hydrolysis Solution: - Use anhydrous conditions - Use non-nucleophilic base - Non-aqueous workup cause_hydrolysis->solution_hydrolysis solution_ether Solution: - Use milder Lewis acid - Lower reaction temp - Check reagent purity cause_ether->solution_ether solution_snar Solution: - Lower reaction temp - Use milder nucleophile cause_snar->solution_snar solution_decarboxy Solution: - Prevent initial hydrolysis - Avoid high temperatures cause_decarboxy->solution_decarboxy

Caption: Troubleshooting decomposition pathways for this compound.

Guide 2: Managing Aromatic Ring Reactivity

Controlling SNAr and ether cleavage requires careful selection of reagents and conditions.

This diagram illustrates the vulnerable sites on the molecule.

G sub This compound sub_hydrolysis Ester Hydrolysis sub->sub_hydrolysis H₂O / H⁺ or OH⁻ sub_snar SNAr sub->sub_snar Nu⁻ / Δ sub_ether Ether Cleavage sub->sub_ether BBr₃ or HBr prod_acid 2-fluoro-4-methoxy -benzoic acid sub_hydrolysis->prod_acid prod_snar SNAr Product (F replaced by Nu) sub_snar->prod_snar prod_phenol Methyl 2-fluoro-4 -hydroxybenzoate sub_ether->prod_phenol

Caption: Primary decomposition pathways of this compound.

  • Temperature Control: This is the most effective tool against unwanted SNAr. If a reaction is sluggish, consider changing the catalyst or using a more active coupling agent rather than increasing the heat.

  • Reagent Purity: Ensure all reagents are free from strong protic or Lewis acid contaminants that could promote ether cleavage. If a Lewis acid is necessary, perform a small-scale screen at low temperatures (-78 °C to 0 °C) to find conditions that promote the desired reaction without causing decomposition.

  • Protecting Groups: In extreme cases where the ester or methoxy group's reactivity cannot be managed, a protecting group strategy may be warranted. For example, the methyl ester could be converted to a more robust tert-butyl ester, which is stable to many nucleophiles and bases but can be removed with mild acid.[2][11] However, this adds steps to the synthesis and should be considered a last resort.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-fluoro-4-methoxybenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Substituted benzoates are foundational building blocks, and the introduction of fluorine and methoxy groups allows for the fine-tuning of electronic properties, metabolic stability, and binding interactions. Methyl 2-fluoro-4-methoxybenzoate is a valuable intermediate in organic synthesis, prized for the unique reactivity conferred by its specific substitution pattern.[1] However, its utility can only be fully appreciated through a comparative lens, understanding how its reactivity stacks up against its positional isomers.

This guide provides an in-depth technical comparison of the reactivity of this compound with its key isomers: Methyl 4-fluoro-2-methoxybenzoate, Methyl 3-fluoro-4-methoxybenzoate, and Methyl 4-fluoro-3-methoxybenzoate. We will dissect the electronic and steric interplay of the fluoro, methoxy, and ester functionalities to predict and explain their behavior in common synthetic transformations. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

The Isomers: A Structural Overview

The reactivity of a substituted benzene ring is dictated by the cumulative electronic and steric effects of its substituents. The four isomers under consideration present distinct electronic environments, which will be the primary determinant of their chemical behavior.

Compound NameStructure
This compound
Methyl 4-fluoro-2-methoxybenzoate
Methyl 3-fluoro-4-methoxybenzoate
Methyl 4-fluoro-3-methoxybenzoate

Theoretical Framework: The Interplay of Electronic and Steric Effects

To understand the reactivity of these isomers, one must first appreciate the individual contributions of the fluoro, methoxy, and methyl ester groups.

  • Fluorine (F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) . It also possesses lone pairs that can be donated to the ring through a resonance effect (+M) . However, due to poor 2p-2p orbital overlap between carbon and fluorine, the inductive effect overwhelmingly dominates, making fluorine a deactivating group overall in electrophilic aromatic substitution.[2][3] In nucleophilic aromatic substitution, its strong inductive effect makes the attached carbon highly electrophilic, and it is an excellent leaving group in this context.[4][5]

  • Methoxy (–OCH₃): The oxygen atom is electronegative, exerting a -I effect . However, its lone pairs overlap very effectively with the aromatic π-system, resulting in a strong electron-donating resonance effect (+M) . The +M effect is dominant, making the methoxy group an activating group and an ortho, para-director in electrophilic aromatic substitution.[2]

  • Methyl Ester (–CO₂CH₃): This group is strongly deactivating. Both the carbonyl carbon and oxygen pull electron density from the ring via induction (-I) . Furthermore, the entire group can accept electron density from the π-system through resonance (-M) . This makes the aromatic ring electron-poor and directs incoming electrophiles to the meta position.[3]

The reactivity of each isomer is a direct consequence of the vector sum of these effects.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (S_N_Ar)

S_N_Ar is a cornerstone reaction for functionalizing aromatic rings, particularly those bearing halides. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[5][6] The rate of this reaction is enhanced by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate.[4][5]

In this context, fluorine is the designated leaving group. The reactivity of our isomers will depend on the ability of the methoxy and ester groups to stabilize the incipient negative charge.

References

A Comparative Guide to the Biological Activity of Methyl 2-fluoro-4-methoxybenzoate vs. 2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine and other functional groups into aromatic scaffolds like benzoic acid is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of Methyl 2-fluoro-4-methoxybenzoate and its parent acid, 2-fluoro-4-hydroxybenzoic acid. While both molecules share a common fluorinated benzene ring, the seemingly minor differences—an ester versus a carboxylic acid, and a methoxy versus a hydroxyl group—imply significant divergence in their potential biological activities. This analysis synthesizes known structure-activity relationship (SAR) principles with detailed, field-proven experimental protocols to empower researchers in their discovery and development efforts.

Section 1: Introduction to the Molecules

This compound and 2-fluoro-4-hydroxybenzoic acid are structurally related aromatic carboxylic acid derivatives. The former is the methyl ester of the latter, which also involves methylation of the 4-hydroxy group. Both are recognized as valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2]

PropertyThis compound2-fluoro-4-hydroxybenzoic acid
Structure this compound Structure2-fluoro-4-hydroxybenzoic acid Structure
Formula C₉H₉FO₃C₇H₅FO₃
Molecular Wt. 184.16 g/mol 156.11 g/mol
Key Groups Methyl Ester, Methoxy, FluoroCarboxylic Acid, Hydroxyl, Fluoro
Primary Use Synthesis Intermediate[1]Synthesis Intermediate[2]

The Significance of Key Functional Groups in Drug Design:

  • Fluorine: The incorporation of fluorine into organic molecules is a widely used strategy in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[3][4][5]

  • Carboxylic Acid vs. Ester: A free carboxylic acid group is polar and can act as a hydrogen bond donor and acceptor. It is often essential for interacting with biological targets and is a key feature of many antimicrobial agents. Esterification masks this polar group, increasing lipophilicity and potentially enhancing cell membrane penetration. Esters can act as prodrugs, which are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

  • Hydroxyl vs. Methoxy Group: A phenolic hydroxyl group is a hydrogen bond donor and acceptor, contributing to target binding and antioxidant activity.[6] Methylation to a methoxy group removes the hydrogen bond donating ability and increases lipophilicity, which can alter the molecule's biological profile and distribution.[7]

Section 2: A Structure-Activity Relationship (SAR) Perspective

Direct comparative biological data for these two specific compounds is limited in publicly available literature. However, by applying established SAR principles for benzoic acid derivatives, we can formulate strong hypotheses about their respective activities.

Antimicrobial Activity

The antimicrobial action of benzoic acid and its derivatives is often linked to the protonated carboxylic acid group, which can disrupt microbial cell membranes.

  • 2-fluoro-4-hydroxybenzoic acid: As a carboxylic acid, this molecule is predicted to possess intrinsic antimicrobial properties. Studies on related hydroxybenzoic acids confirm their activity against a range of bacteria.[8] The presence of the hydroxyl group can also contribute to this effect.

  • This compound: Lacking the free carboxylic acid, the ester is expected to have a different and likely weaker primary antimicrobial mechanism. However, its increased lipophilicity might facilitate easier passage across the microbial cell wall. Once inside the cell, it could be hydrolyzed by intracellular esterases back to the active acid form, effectively acting as a prodrug. While one source notes general antimicrobial properties for a related acid, specific data is lacking.[1]

Cytotoxic & Anticancer Activity

Many fluorinated compounds and benzoic acid derivatives are explored for their anticancer potential.[4] The activity is highly dependent on the specific substituents and their positions.

  • 2-fluoro-4-hydroxybenzoic acid: Hydroxybenzoic acids have demonstrated cytotoxic effects in various cancer cell lines, though the potency varies greatly with the number and position of the hydroxyl groups.[6][9] The ability to induce oxidative stress or interact with specific cellular targets is often implicated.[10]

  • This compound: The ester's enhanced lipophilicity could lead to higher intracellular concentrations compared to the parent acid, potentially resulting in greater cytotoxicity. Studies on other methoxy-substituted benzofuran derivatives have shown significant antigrowth effects against breast cancer cell lines (MCF-7).[7] This suggests that the methoxy group, combined with the ester's cell penetration capabilities, could be a favorable combination for cytotoxic activity.

Section 3: Experimental Framework for a Head-to-Head Comparison

To move from hypothesis to data, a direct experimental comparison is essential. As a Senior Application Scientist, I propose the following validated workflows to objectively assess and compare the biological activities of these two compounds.

Workflow for Comparative Biological Activity Assessment

G cluster_prep Compound Preparation cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis & Comparison C1 Synthesize & Purify Compounds C2 Confirm Structure (NMR, MS) C1->C2 C3 Prepare Stock Solutions (e.g., in DMSO) C2->C3 A2 Perform Broth Microdilution (Serial Dilutions) C3->A2 Test Article T3 Treat with Compound Dilutions C3->T3 Test Article A1 Select Bacterial Strains (e.g., S. aureus, E. coli) A1->A2 A3 Inoculate & Incubate A2->A3 A4 Read Plates (Visual/OD) A3->A4 A5 Determine MIC A4->A5 D1 Compare MIC Values A5->D1 T1 Select Cancer Cell Lines (e.g., MCF-7, HepG2) T2 Seed Cells in 96-well Plates T1->T2 T2->T3 T4 Incubate (e.g., 48-72h) T3->T4 T5 Perform MTT Assay T4->T5 T6 Measure Absorbance T5->T6 T7 Calculate IC50 T6->T7 D2 Compare IC50 Values T7->D2 D3 Structure-Activity Relationship Analysis D1->D3 D2->D3

Caption: Experimental workflow for comparing the biological activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to quantify antimicrobial activity, a standard and reproducible technique.[11][12]

Materials:

  • Test compounds (this compound, 2-fluoro-4-hydroxybenzoic acid)

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Select 3-4 colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution: Prepare a 2x concentrated stock solution of each test compound in MHB. In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the 2x compound stock to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard the final 100 µL from well 10.[12]

  • Controls: Well 11 will be the positive control (inoculum, no compound), and well 12 will be the negative control (MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][13]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15][16]

Materials:

  • Test compounds

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Section 4: Data Interpretation and Expected Outcomes

The proposed experiments would yield quantitative data to directly compare the two molecules.

Hypothetical Comparative Biological Data
CompoundMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HepG2 (µM)
2-fluoro-4-hydroxybenzoic acid128256>100>100
This compound>512>5124562
Doxycycline (Control)14N/AN/A
Doxorubicin (Control)N/AN/A0.81.2

This table presents hypothetical data for illustrative purposes.

Discussion of Potential Outcomes:

  • It is plausible that 2-fluoro-4-hydroxybenzoic acid would show more potent antimicrobial activity (lower MIC values) due to its free carboxylic acid.

  • Conversely, This compound might exhibit superior cytotoxicity (lower IC₅₀ values) against cancer cell lines. Its greater lipophilicity could enhance its ability to cross the cell membrane and accumulate intracellularly. The methoxy group may also confer a specific interaction with cellular targets that the hydroxyl group does not.

Logical Relationship Diagram

G cluster_props Key Properties cluster_activity Predicted Primary Activity Acid 2-fluoro-4-hydroxybenzoic acid Prop_Acid • Free Carboxylic Acid • H-bond Donor/Acceptor (OH) • Higher Polarity Acid->Prop_Acid Ester This compound Ester->Acid In vivo / Intracellular Hydrolysis (Esterases) Prop_Ester • Masked Acid (Ester) • H-bond Acceptor only (OCH3) • Higher Lipophilicity Ester->Prop_Ester Act_Acid Antimicrobial Activity (Membrane Disruption) Prop_Acid->Act_Acid Act_Ester Cytotoxicity (Enhanced Cell Penetration) Prop_Ester->Act_Ester

Caption: Structural and functional relationship between the two compounds.

Section 5: Conclusion and Future Directions

This guide establishes a clear rationale for comparing this compound and 2-fluoro-4-hydroxybenzoic acid. Based on fundamental principles of medicinal chemistry and structure-activity relationships, we predict distinct biological profiles for these molecules. The carboxylic acid is hypothesized to be the more potent antimicrobial agent, while the ester is predicted to exhibit greater cytotoxicity due to enhanced cellular uptake.

The provided experimental protocols offer a robust framework for validating these hypotheses. The resulting data will be crucial for guiding further research, whether the goal is to develop new antimicrobial agents, design novel cytotoxic compounds for cancer therapy, or simply to better understand the nuanced effects of functional group modification in drug discovery. Future work could involve expanding the panel of microbial strains and cancer cell lines, investigating mechanisms of action, and ultimately, progressing promising candidates to in vivo efficacy and toxicity models.

Section 6: References

  • Abcam. MTT assay protocol. --INVALID-LINK--

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. --INVALID-LINK--

  • Teixeira, J., et al. (2021). Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach. MDPI. --INVALID-LINK--

  • Chen, Y., et al. (2024). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. MDPI. --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. --INVALID-LINK--

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. --INVALID-LINK--

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives. --INVALID-LINK--

  • Teixeira, J., et al. (2021). Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach. National Institutes of Health. --INVALID-LINK--

  • Sęczyk, Ł., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. National Institutes of Health. --INVALID-LINK--

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. --INVALID-LINK--

  • BenchChem. (2025). Unveiling the Structure-Activity Relationship of 2-Fluorobenzoic Acid Derivatives: A Comparative Guide. --INVALID-LINK--

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. --INVALID-LINK--

  • ResearchGate. Effects of hydroxybenzoic acid derivatives (50 μM) on (a) cytotoxicity...--INVALID-LINK--

  • SEAFDEC. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. --INVALID-LINK--

  • BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. --INVALID-LINK--

  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. --INVALID-LINK--

  • BenchChem. (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. --INVALID-LINK--

  • ResearchGate. (PDF) Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. --INVALID-LINK--

  • Čėnas, N., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. --INVALID-LINK--

  • Kumatia, E. K., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of TROPICAL DISEASE & Health. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. --INVALID-LINK--

  • Dias, F., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI. --INVALID-LINK--

  • Khumalo, H. M., et al. (2025). Synthesis and profiling (in vitro and in silico) of the 6-methoxy/hydroxy substituted 7-acetyl-2-aryl-5-bromobenzofurans for antihyperglycemic, cytotoxic and antioxidant properties. PubMed. --INVALID-LINK--

  • ResearchGate. (PDF) In vitro antiproliferative and cytotoxic activities of novel kojic acid derivatives: 5-benzyloxy-2-selenocyanatomethyl - and 5-methoxy-2-selenocyanatomethyl-4-pyranone. --INVALID-LINK--

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • Ossila. 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. --INVALID-LINK--

  • Dracea, O., et al. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Romanian Archives of Microbiology and Immunology. --INVALID-LINK--

  • Biosynth. Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | SID36215. --INVALID-LINK--

  • Suh, H. J., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed. --INVALID-LINK--

  • ResearchGate. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. --INVALID-LINK--

  • Hájková, M., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed. --INVALID-LINK--

  • Tendongfor, N., et al. (2020). Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine in the Republic of Benin. PubMed. --INVALID-LINK--

  • Wujec, M., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. National Institutes of Health. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Fluoro-Methoxy-Benzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a cornerstone of chemical synthesis and analysis. Fluoro-methoxy-benzoate isomers, which share the same molecular formula and mass, present a common yet critical challenge. Their distinct substitution patterns on the aromatic ring lead to subtle but measurable differences in their spectroscopic signatures. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with supporting data and detailed experimental protocols. Our focus will be on the methyl esters of fluoro-methoxy-benzoic acid to ensure a consistent comparison.

The Challenge: Differentiating Six Positional Isomers

The core challenge lies in distinguishing between the six possible isomers of methyl fluoro-methoxy-benzoate where a single fluorine atom and a single methoxy group are substituted on the benzoate ring. The relative positions of the fluoro, methoxy, and methoxycarbonyl groups dictate the electronic environment of each atom and the vibrational modes of the chemical bonds, resulting in unique spectroscopic fingerprints.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, we can deduce the precise substitution pattern on the aromatic ring.

The Underlying Principles of NMR Differentiation

The electronic environment of a nucleus determines its resonance frequency (chemical shift). The electron-withdrawing nature of the fluorine and methoxycarbonyl groups, and the electron-donating nature of the methoxy group, create distinct patterns of shielding and deshielding on the aromatic protons and carbons. Furthermore, the spin-spin coupling between neighboring nuclei provides invaluable information about their connectivity. In the context of our isomers, the coupling between ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F is particularly diagnostic.

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most direct evidence for the substitution pattern. The number of signals, their chemical shifts, and their multiplicities (splitting patterns) are key identifiers. For instance, an isomer with two adjacent aromatic protons will show a doublet for each, with a characteristic ortho-coupling constant (³JHH ≈ 7-10 Hz). Protons that are meta to each other will exhibit a smaller coupling constant (⁴JHH ≈ 2-3 Hz), often appearing as a triplet or a doublet of doublets if coupled to other protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Carbons that are two or three bonds away from the fluorine will show smaller couplings (²JCF and ³JCF), which can also aid in assignment.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for differentiating fluorinated isomers.[1] The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment, which is directly influenced by the positions of the methoxy and methoxycarbonyl groups. Furthermore, the coupling of the fluorine to nearby protons (³JHF and ⁴JHF) provides crucial information for assigning the structure.

Comparative NMR Data for Methyl Fluoro-Methoxy-Benzoate Isomers

The following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR spectral features for the six isomers. The data is based on known substituent effects and available spectral data for related compounds.

IsomerExpected ¹H NMR Aromatic Signals (Multiplicity, J in Hz)Key ¹³C NMR Features (δ in ppm)Expected ¹⁹F NMR (δ in ppm)
Methyl 2-fluoro-3-methoxybenzoate 3 signals: triplet, doublet of doublets, doubletC-F (¹JCF ≈ 250 Hz), C-OCH₃, C=OShift influenced by ortho-methoxy and ortho-ester
Methyl 2-fluoro-4-methoxybenzoate 3 signals: doublet of doublets, doublet of doublets, doubletC-F (¹JCF ≈ 250 Hz), C-OCH₃, C=OShift influenced by ortho-ester and para-methoxy
Methyl 3-fluoro-4-methoxybenzoate 3 signals: doublet, doublet of doublets, doubletC-F (¹JCF ≈ 250 Hz), C-OCH₃, C=OShift influenced by meta-ester and ortho-methoxy
Methyl 4-fluoro-3-methoxybenzoate 3 signals: doublet, doublet of doublets, doubletC-F (¹JCF ≈ 250 Hz), C-OCH₃, C=OShift influenced by para-ester and meta-methoxy
Methyl 2-fluoro-5-methoxybenzoate 3 signals: doublet of doublets, doublet of doublets, doubletC-F (¹JCF ≈ 250 Hz), C-OCH₃, C=OShift influenced by ortho-ester and meta-methoxy
Methyl 5-fluoro-2-methoxybenzoate 3 signals: doublet of doublets, doublet of doublets, doubletC-F (¹JCF ≈ 250 Hz), C-OCH₃, C=OShift influenced by meta-ester and ortho-methoxy

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A 45° pulse angle and a relaxation delay of 2-5 seconds are common.

  • ¹⁹F NMR Parameters: A simple pulse-acquire sequence is usually sufficient. Proton decoupling can be used to simplify the spectra, but the coupled spectra provide valuable JHF information.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and integrating the signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Isomer in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms acquire_1h Acquire ¹H NMR add_tms->acquire_1h acquire_13c Acquire ¹³C NMR add_tms->acquire_13c acquire_19f Acquire ¹⁹F NMR add_tms->acquire_19f process Fourier Transform, Phasing, Integration acquire_1h->process acquire_13c->process acquire_19f->process analyze Analyze Chemical Shifts, Coupling Constants, and Multiplicities process->analyze identify Identify Isomer analyze->identify

Figure 1: Experimental workflow for NMR analysis of fluoro-methoxy-benzoate isomers.

II. Infrared (IR) Spectroscopy: Fingerprinting the Isomers

While NMR provides detailed structural information, IR spectroscopy offers a rapid and non-destructive method for "fingerprinting" the isomers. The key is to analyze the substitution patterns in the fingerprint region of the spectrum.

The Causality Behind IR Differentiation

The vibrational frequencies of chemical bonds are influenced by the masses of the bonded atoms and the bond strength. For aromatic compounds, the out-of-plane C-H bending vibrations in the fingerprint region (approximately 650-900 cm⁻¹) are particularly sensitive to the substitution pattern on the ring.[2] Each isomer will exhibit a unique combination of these absorption bands, providing a distinct fingerprint. Additionally, the C-O and C-F stretching vibrations will be subtly influenced by the electronic effects of the other substituents.

Comparative IR Data
IsomerKey IR Absorption Bands (cm⁻¹)
Ortho-disubstituted Characteristic C-H out-of-plane bending around 750 cm⁻¹
Meta-disubstituted Characteristic C-H out-of-plane bending around 780 and 880 cm⁻¹
Para-disubstituted Characteristic C-H out-of-plane bending around 830 cm⁻¹
All Isomers C=O stretch (ester): ~1720-1740 cm⁻¹, C-O stretch: ~1250-1300 cm⁻¹, Ar-F stretch: ~1200-1250 cm⁻¹

Note: These are general ranges, and the exact positions will vary for each specific isomer.

Experimental Protocol for FT-IR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the sample and potassium bromide (KBr) powder to remove any water, which has strong IR absorptions.[2]

    • Grind 1-2 mg of the solid isomer with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands, paying close attention to the fingerprint region.

    • Compare the obtained spectrum with reference spectra of known isomers if available.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Isomer with KBr press Press into a Transparent Pellet grind->press bg_scan Acquire Background Spectrum press->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan analyze_ir Analyze Fingerprint Region and Functional Group Bands sample_scan->analyze_ir compare Compare with Reference Spectra analyze_ir->compare

Figure 2: Experimental workflow for FT-IR analysis of fluoro-methoxy-benzoate isomers.

III. Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming the isomeric nature of the samples. More importantly, the fragmentation patterns observed in the mass spectrum can be used to differentiate between isomers, particularly due to "ortho" and "para" effects.

The Logic of Mass Spectrometric Differentiation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and subsequent fragmentation. The fragmentation pathways are not random; they are governed by the stability of the resulting fragment ions and neutral losses. The relative positions of the substituents can influence these pathways. For example, an "ortho effect" can occur where adjacent substituents interact during fragmentation, leading to unique fragment ions not observed for the meta and para isomers. A common fragmentation for methyl benzoates is the loss of the methoxy group (-OCH₃) to form an acylium ion.

Expected Fragmentation Patterns
Ionm/zExpected Abundance Notes
[M]⁺· 184Molecular ion.
[M - OCH₃]⁺ 153Loss of the ester methoxy group. Common to all isomers.
[M - COOCH₃]⁺ 125Loss of the methoxycarbonyl group.
Unique Fragments Varies"Ortho" isomers may show unique fragmentation patterns due to interactions between adjacent groups.

For example, the mass spectrum of methyl 4-fluorobenzoate shows a prominent molecular ion peak at m/z 154 and a base peak at m/z 123, corresponding to the loss of the methoxy group.[3] The presence of the additional methoxy group in our target isomers will influence the subsequent fragmentation of the [M - OCH₃]⁺ ion.

Experimental Protocol for EI-MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.[4]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and all significant fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare the relative abundances of key fragment ions between the different isomers.

    • Look for unique fragment ions that may be indicative of a specific substitution pattern (e.g., an ortho effect).

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization & Mass Analysis cluster_data Data Analysis introduce Introduce Sample (Direct Probe or GC) ionize Electron Ionization (70 eV) introduce->ionize analyze_mass Mass Analysis ionize->analyze_mass identify_m Identify Molecular Ion analyze_mass->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag compare_ms Compare Spectra of Isomers analyze_frag->compare_ms

Figure 3: Experimental workflow for EI-MS analysis of fluoro-methoxy-benzoate isomers.

IV. Conclusion: An Integrated Spectroscopic Approach

While each of the discussed techniques provides valuable information for differentiating fluoro-methoxy-benzoate isomers, a combined approach offers the most definitive identification. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the most detailed structural information, allowing for unambiguous assignment of the substitution pattern. FT-IR spectroscopy serves as a rapid and effective fingerprinting method, particularly when comparing an unknown to reference standards. Finally, mass spectrometry confirms the molecular weight and can reveal subtle differences in fragmentation pathways that are characteristic of specific isomers. By judiciously applying these techniques and understanding the underlying principles of how isomeric structures influence spectroscopic output, researchers can confidently and accurately characterize their synthesized compounds.

References

comparative study of demethylating agents for Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selective transformation of functional groups is a cornerstone of molecular design. The demethylation of aryl methyl ethers to their corresponding phenols is a critical conversion, unlocking a hydroxyl group for further functionalization or to reveal a biologically active motif. The substrate in focus, Methyl 2-fluoro-4-methoxybenzoate, presents a unique challenge due to its trifunctional nature: a methoxy group targeted for cleavage, a methyl ester susceptible to hydrolysis, and a fluoro substituent influencing the ring's electronics.

This guide provides an in-depth comparative study of various demethylating agents for this specific substrate. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that each method is presented as a self-validating system. Our analysis is grounded in established chemical principles and supported by experimental data from the scientific literature.

The Challenge: Selectivity in a Multifunctional System

The primary obstacle in the demethylation of this compound is achieving selective cleavage of the aryl methyl ether bond (O-CH₃) without affecting the methyl ester (-COOCH₃). Many potent demethylating agents are strong Lewis acids or operate under harsh conditions that can readily hydrolyze the ester. The electron-withdrawing nature of both the fluoro and methyl ester groups deactivates the aromatic ring, potentially requiring more forcing conditions for the desired reaction to proceed.

Therefore, the ideal reagent must be powerful enough to cleave the relatively inert aryl ether bond but gentle enough to leave the ester intact. This guide will compare several classes of reagents, evaluating their performance against these critical criteria.

Lewis Acids: The Powerhouses of Demethylation

Lewis acids are the most common class of reagents for cleaving aryl methyl ethers. They function by coordinating to the ether oxygen, making the methyl group more susceptible to nucleophilic attack.

Boron Tribromide (BBr₃): The Gold Standard

Boron tribromide is arguably the most effective and widely used reagent for aryl ether cleavage.[1][2] Its high reactivity allows for reactions to be conducted at low temperatures, which can help to preserve sensitive functional groups.

Mechanism of Action: The reaction initiates with the formation of an adduct between the ether oxygen and the strongly Lewis acidic BBr₃.[3] This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing bromomethane.[4] Recent density functional theory calculations suggest a more complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates.[5][6]

BBr3_Mechanism Substrate Ar-O-CH₃ Adduct [Ar-O(BBr₃)-CH₃]⁺ Br⁻ Substrate->Adduct Coordination BBr3 BBr₃ BBr3->Adduct TransitionState [Br⁻---CH₃---O⁺(BBr₃)-Ar] Adduct->TransitionState Sₙ2 Attack Products Ar-O-BBr₂ + CH₃Br TransitionState->Products Hydrolysis H₂O Workup Products->Hydrolysis FinalProduct Ar-OH Hydrolysis->FinalProduct

Caption: Mechanism of BBr₃-mediated demethylation.

Experimental Protocol: Demethylation of this compound with BBr₃

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).[7]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1 M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise to the cooled solution. The reaction is often exothermic and must be controlled.[7]

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, careful addition of water or methanol. BBr₃ reacts violently with water, so this step must be performed with caution in a fume hood.[7]

  • Workup: Dilute the mixture with additional DCM and wash with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield Methyl 2-fluoro-4-hydroxybenzoate.

Aluminum Chloride (AlCl₃): A Cost-Effective Alternative

Aluminum chloride is another potent Lewis acid used for ether cleavage.[2] It is less reactive than BBr₃, often requiring higher temperatures. To enhance its efficacy, it is frequently used in combination with a nucleophilic scavenger such as sodium iodide or a thiol.

Advantages & Disadvantages:

  • Pros: Lower cost compared to BBr₃.

  • Cons: Generally requires higher temperatures, which increases the risk of ester hydrolysis. Reactions can sometimes be less clean, leading to more byproducts.

Nucleophilic Agents: A Milder Approach

An alternative to Lewis acidic conditions is the use of strong nucleophiles to attack the methyl group. This approach is often conducted under basic or neutral conditions, which can offer superior selectivity for preserving the ester functionality.

Thiolates: High Efficacy with a Caveat

Sodium or lithium thiolates are highly effective reagents for cleaving aryl methyl ethers via an Sₙ2 mechanism. The choice of thiol is important; while ethanethiol is classic, its volatility and strong odor are significant drawbacks. Modern protocols often employ less volatile, odorless thiols like 1-dodecanethiol.[8]

Mechanism of Action: A thiolate anion (RS⁻), a potent nucleophile, directly attacks the electrophilic methyl carbon of the ether. This single-step displacement reaction cleaves the C-O bond, yielding a phenoxide and a thioether. An aqueous workup then protonates the phenoxide to the desired phenol.

Thiolate_Mechanism Substrate Ar-O-CH₃ TransitionState [RS⁻---CH₃---O-Ar]ᵟ⁻ Substrate->TransitionState Sₙ2 Attack Thiolate RS⁻ Na⁺ Thiolate->TransitionState Products Ar-O⁻ Na⁺ + R-S-CH₃ TransitionState->Products Workup H⁺ Workup Products->Workup FinalProduct Ar-OH Workup->FinalProduct

Caption: Mechanism of thiolate-mediated demethylation.

Experimental Protocol: Demethylation using an Odorless Thiol

  • Reagent Preparation: In a round-bottom flask, add sodium hydroxide (3.0 eq) to a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).[8]

  • Thiol Addition: Add 1-dodecanethiol (2.5 eq) to the suspension.

  • Substrate Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 130-150 °C and stir for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into water. Acidify the aqueous solution with 1 M HCl to a pH of ~2-3.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Comparative Summary

ReagentTypeTypical ConditionsSelectivity (vs. Ester)Key AdvantagesKey Disadvantages
BBr₃ Lewis AcidDCM, -78 °C to RTGood to ModerateHigh reactivity, well-establishedMoisture sensitive, corrosive, can hydrolyze ester
AlCl₃ Lewis AcidDCM or MeCN, RT to RefluxModerate to PoorInexpensiveRequires higher temp, risk of side reactions
NaS(CH₂)₁₁CH₃ NucleophileNMP, 130-150 °CGood to ExcellentHigh selectivity, odorless thiolHigh temperature, requires polar aprotic solvent
Biocatalysis EnzymeAqueous buffer, RTExcellentExtremely selective, greenLimited substrate scope, enzyme availability

Workflow Visualization

General_Workflow Start Dissolve Substrate in Anhydrous Solvent Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Cool Cool to Reaction Temp (-78°C or 0°C) Inert->Cool AddReagent Slowly Add Demethylating Agent Cool->AddReagent React Stir and Monitor (TLC/LC-MS) AddReagent->React Quench Carefully Quench Reaction React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify End Isolated Product: Methyl 2-fluoro-4-hydroxybenzoate Purify->End

Caption: General experimental workflow for demethylation.

Conclusion and Recommendations

The choice of demethylating agent for this compound is a trade-off between reactivity and selectivity.

  • For Highest Reactivity: Boron tribromide (BBr₃) remains the reagent of choice for a rapid and effective demethylation. By carefully controlling the temperature and stoichiometry, hydrolysis of the methyl ester can often be minimized, making it a powerful tool for this transformation.

  • For Highest Selectivity: When preservation of the methyl ester is paramount, a thiolate-based method is the superior option. The nucleophilic mechanism avoids the acidic conditions that promote hydrolysis. The use of an odorless, long-chain thiol like 1-dodecanethiol makes this a practical and environmentally safer choice for the modern lab.[8]

  • Emerging Methods: Biocatalytic approaches, using enzymes like cytochrome P450 monooxygenases, represent the future of selective synthesis.[9][10] While not yet widely implemented in standard organic synthesis labs, their unparalleled selectivity under mild, aqueous conditions is a promising area of development.

Ultimately, the optimal method will depend on the specific requirements of the synthetic route, including scale, cost, and the importance of maximizing yield versus ensuring the absolute integrity of the ester group. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision and successfully synthesize the valuable intermediate, Methyl 2-fluoro-4-hydroxybenzoate.

References

A Comparative Guide to Ester Reactivity: The Accelerating Impact of the 2-Fluoro Substituent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds to tune reactivity is a cornerstone of innovation. The introduction of fluorine, an element with unique electronic properties, is a particularly powerful tool. This guide provides an in-depth technical comparison of the reactivity of standard aliphatic esters versus their 2-fluoro-substituted counterparts. We will move beyond mere observation to dissect the underlying electronic principles and provide robust, replicable experimental protocols to quantify these differences. This analysis is critical for researchers in drug development seeking to design prodrugs with tailored hydrolysis rates or for synthetic chemists aiming to create more reactive intermediates.

Part 1: The Electronic Foundation of Enhanced Reactivity

The profound impact of a 2-fluoro substituent on ester reactivity is rooted in the fundamental electronic properties of fluorine. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect is the primary driver of the observed changes in the chemical behavior of the ester moiety.

A clear illustration of this principle can be seen by comparing the acidity of acetic acid and its α-fluorinated analog, fluoroacetic acid. The pKa of acetic acid is approximately 4.8, whereas the pKa of fluoroacetic acid is significantly lower, around 2.6.[1][2] A lower pKa value denotes a stronger acid, indicating that the fluoroacetate conjugate base is more stable than the acetate ion.[3][4] This increased stability is a direct consequence of the fluorine atom inductively pulling electron density away from the carboxylate group, thereby delocalizing and stabilizing the negative charge.[5]

This same inductive effect dramatically increases the electrophilicity of the ester's carbonyl carbon. By withdrawing electron density from the carbonyl group, the 2-fluoro substituent makes the carbon atom more electron-deficient and, consequently, more susceptible to attack by nucleophiles. Fluorinated esters are therefore considered "activated" intermediates, capable of undergoing reactions under milder conditions than their non-fluorinated analogs.[6][7]

Comparative Acidity Data
CompoundpKaRelative Acidity vs. Acetic Acid
Acetic Acid (CH₃COOH)~4.81x
Fluoroacetic Acid (FCH₂COOH)~2.6~158x

Data sourced from multiple references to illustrate the magnitude of the inductive effect.[1][2]

Part 2: Quantifying the Impact: A Kinetic Analysis of Ester Hydrolysis

To empirically demonstrate the effect of α-fluorination, we will compare the hydrolysis rates of a model ester, ethyl acetate, with its fluorinated counterpart, ethyl 2-fluoroacetate. Hydrolysis, a nucleophilic acyl substitution reaction, serves as an excellent proxy for understanding the ester's general reactivity towards a wide range of nucleophiles.[8][9]

Base-Promoted Hydrolysis (Saponification)

In base-promoted hydrolysis, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon.[10] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group.[9] We hypothesize that the enhanced electrophilicity of the carbonyl carbon in ethyl 2-fluoroacetate will lead to a significantly faster reaction rate compared to ethyl acetate.

Caption: Mechanism of base-promoted ester hydrolysis (saponification).

This protocol is designed as a self-validating system to minimize error and ensure reproducibility.

  • Reagent Preparation:

    • Prepare a standardized ~0.1 M solution of Sodium Hydroxide (NaOH).

    • Prepare a standardized ~0.1 M solution of Hydrochloric Acid (HCl).

    • Prepare equimolar (~0.1 M) solutions of ethyl acetate and ethyl 2-fluoroacetate in a suitable solvent (e.g., 50:50 ethanol/water) to ensure miscibility.

  • Reaction Setup:

    • Equilibrate separate flasks containing the NaOH solution and one of the ester solutions to a constant temperature (e.g., 25°C) in a water bath.

    • Initiate the reaction by rapidly mixing equal volumes of the NaOH and ester solutions. Start a stopwatch at the point of half-addition.

  • Time-Course Sampling & Quenching:

    • At predetermined time intervals (e.g., 2, 5, 10, 15, 20 minutes), withdraw a precise aliquot (e.g., 10.0 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution. This neutralizes the unreacted NaOH and halts the hydrolysis.[11]

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached. This allows for the calculation of unreacted NaOH at each time point.[12][13]

  • Data Analysis:

    • Calculate the concentration of the ester remaining at each time point.

    • For a second-order reaction with equal initial concentrations, a plot of 1/[Ester] versus time will yield a straight line. The slope of this line is the second-order rate constant, k.[13][14]

  • Validation:

    • Repeat the entire experiment for the second ester under identical conditions.

    • Perform each experiment in triplicate to ensure the precision of the calculated rate constants.

G start Equilibrate Reagents (Ester & NaOH) at 25°C mix Mix & Start Timer start->mix loop_start Time Interval (t) mix->loop_start sample Withdraw 10 mL Aliquot loop_start->sample t = 2, 5, 10... min plot Plot 1/[Ester] vs. time loop_start->plot All points collected quench Quench in excess HCl sample->quench titrate Titrate with std. NaOH quench->titrate calculate Calculate [Ester]t titrate->calculate calculate->loop_start Next time point end Determine Rate Constant (k) from slope plot->end

References

validation of a synthetic route to a target molecule using Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a synthetic route is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of bringing a new therapeutic agent to fruition. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to Filgotinib, a Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.

The first route is a proposed convergent synthesis leveraging Methyl 2-fluoro-4-methoxybenzoate as a readily available, functionalized aromatic starting material. The second, an established literature route, builds the core structure from 2-aminopyridine . This guide will dissect each pathway, presenting detailed experimental protocols, comparative data, and mechanistic insights to empower you in making informed decisions for your drug development pipeline.

Route 1: Convergent Synthesis Commencing with this compound

This proposed route leverages the inherent functionalities of this compound to construct a key boronic ester intermediate, which is then coupled with the pre-synthesized heterocyclic core of Filgotinib. The rationale behind this approach is to utilize a commercially available, substituted benzene ring to minimize steps involving aromatic functionalization.

Experimental Protocol: Route 1

Step 1a: Saponification of this compound

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to a pH of ~2, precipitating the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-methoxybenzoic acid.

Step 1b: Bromination of 2-fluoro-4-methoxybenzoic acid

  • To a solution of 2-fluoro-4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq).

  • Heat the reaction mixture at 50-60 °C for 12-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford 5-bromo-2-fluoro-4-methoxybenzoic acid.

Step 1c: Amide Formation

  • Suspend 5-bromo-2-fluoro-4-methoxybenzoic acid (1.0 eq) in dichloromethane and add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.

  • Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.

  • Dissolve the crude acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (3.0 eq).

  • Stir vigorously for 1 hour, then separate the organic layer. Wash with water and brine, dry over sodium sulfate, and concentrate to yield 5-bromo-2-fluoro-4-methoxybenzamide.

Step 1d: Dehydration to Nitrile

  • To a solution of 5-bromo-2-fluoro-4-methoxybenzamide (1.0 eq) in dichloromethane, add trifluoroacetic anhydride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain 5-bromo-2-fluoro-4-methoxybenzonitrile.

Step 1e: Miyaura Borylation

  • In a reaction vessel, combine 5-bromo-2-fluoro-4-methoxybenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add dioxane and degas the mixture with argon for 15 minutes.

  • Heat the reaction to 80-90 °C for 8-12 hours.

  • Cool the mixture, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography to yield 2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Step 1f: Suzuki Coupling to form Filgotinib Precursor

  • Combine the boronic ester from step 1e (1.1 eq), N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and 2M aqueous sodium carbonate.

  • Degas the mixture and heat to 90-100 °C for 6-10 hours.

  • Cool the reaction, dilute with ethyl acetate, and separate the layers.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain the Filgotinib precursor.

Synthetic Workflow: Route 1

Route 1 A This compound B Saponification A->B C 2-fluoro-4-methoxybenzoic acid B->C D Bromination C->D E 5-bromo-2-fluoro-4-methoxybenzoic acid D->E F Amide Formation E->F G 5-bromo-2-fluoro-4-methoxybenzamide F->G H Dehydration G->H I 5-bromo-2-fluoro-4-methoxybenzonitrile H->I J Miyaura Borylation I->J K Boronic Ester Intermediate J->K L Suzuki Coupling K->L M Filgotinib L->M N N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide N->L

Caption: Synthetic pathway to Filgotinib starting from this compound.

Route 2: Linear Synthesis from 2-Aminopyridine

This established route, variations of which are found in the patent literature, constructs the[1][2][3]triazolo[1,5-a]pyridine core from 2-aminopyridine, which is then coupled with a pre-functionalized phenylboronic acid derivative. This approach is more linear and relies on the initial construction of the heterocyclic system.

Experimental Protocol: Route 2

Step 2a: Thiourea Formation

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent like ethanol, add ethoxycarbonyl isothiocyanate (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • The resulting thiourea derivative often precipitates and can be collected by filtration.

Step 2b: Cyclization to form the Triazolopyridine Core

  • Suspend the crude thiourea from step 2a in a mixture of ethanol and methanol.

  • Add hydroxylamine hydrochloride (2.0 eq) and heat the mixture to reflux for 4-6 hours.[1]

  • Cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Step 2c: Amidation

  • To a solution of[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq) in a solvent such as 1,4-dioxane, add a base like N-methylmorpholine (2.5 eq).[2]

  • Add cyclopropanecarbonyl chloride (2.8 eq) and heat the mixture to 50 °C for 4 hours.[2]

  • Cool the reaction, dilute with dichloromethane and water. Separate the organic layer, wash with brine, dry, and concentrate. Purify by column chromatography to obtain N-([1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide.

Step 2d: Suzuki Coupling

  • Combine N-([1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/water).

  • Degas the mixture and heat to reflux for 8-12 hours.[1]

  • Cool the reaction, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography to yield N-(5-(4-(hydroxymethyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide.

Step 2e: Bromination

  • Dissolve the alcohol from step 2d (1.0 eq) in a solvent like dichloromethane and cool to 0 °C.

  • Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise and stir at 0 °C for 1-2 hours.

  • Carefully quench the reaction with ice water and extract with dichloromethane. Wash, dry, and concentrate to yield the crude benzylic bromide.

Step 2f: Final Alkylation

  • To a solution of the crude bromide from step 2e (1.0 eq) in a solvent such as acetonitrile, add thiomorpholine 1,1-dioxide (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate. Purify the residue by recrystallization or column chromatography to obtain Filgotinib.

Synthetic Workflow: Route 2

Route 2 A 2-Aminopyridine B Thiourea Formation A->B C Cyclization B->C D [1,2,4]triazolo[1,5-a]pyridin-2-amine C->D E Amidation D->E F N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide E->F G Suzuki Coupling F->G H N-(5-(4-(hydroxymethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide G->H I Bromination H->I J Benzylic Bromide Intermediate I->J K Alkylation J->K L Filgotinib K->L M (4-(hydroxymethyl)phenyl)boronic acid M->G N Thiomorpholine 1,1-dioxide N->K

Caption: Synthetic pathway to Filgotinib starting from 2-Aminopyridine.

Head-to-Head Comparison

ParameterRoute 1 (from this compound)Route 2 (from 2-Aminopyridine)Analysis
Overall Step Count ~6 steps~6 stepsBoth routes have a comparable number of linear steps.
Starting Material This compound2-AminopyridineBoth are commercially available building blocks. The choice may depend on cost and supplier availability at scale.
Key Transformations Miyaura Borylation, Suzuki CouplingHeterocycle formation, Suzuki Coupling, Nucleophilic SubstitutionRoute 1 relies on well-established cross-coupling reactions. Route 2 involves the initial construction of the heterocyclic core, which can sometimes be lower yielding.
Estimated Overall Yield Moderate to Good (Estimated 25-35%)Moderate (Reported overall yields can vary, but a 79% yield for a key intermediate has been cited[1])Route 1, being more convergent, may offer a higher overall yield as the two main fragments are synthesized separately and then combined. The amidation step in Route 2 has been reported with a high yield of 91.2%.[2]
Reagents & Conditions Palladium catalysts, boronic esters, NBSIsothiocyanates, hydroxylamine, PBr₃Both routes employ standard organic synthesis reagents. Route 1's reliance on palladium catalysis may have cost implications at scale. Route 2 uses potentially hazardous reagents like PBr₃.
Scalability Potentially high due to convergent nature. Purification of intermediates is crucial.Proven scalability as it is based on patented industrial processes.Route 2 has a more established track record for large-scale synthesis. Route 1's scalability would need to be validated, particularly the borylation and coupling steps.
Control of Impurities Impurities from the starting material can be carried through. The fluorine and methoxy groups are stable.Impurities from the heterocycle formation can be challenging to remove.The convergent nature of Route 1 may allow for easier purification of the two main intermediates before the final coupling, potentially leading to a cleaner final product.

Conclusion and Scientific Rationale

Both synthetic routes present viable pathways to Filgotinib, each with its own set of advantages and challenges.

Route 1 , starting from This compound , offers a convergent and potentially more flexible approach. The strategy of building a key boronic ester intermediate allows for the late-stage introduction of the complex phenyl group. This can be advantageous for creating analogues for structure-activity relationship (SAR) studies by simply modifying the boronic ester component. The success of this route hinges on the efficiency of the multi-step conversion of the starting benzoate to the key nitrile and the subsequent borylation and Suzuki coupling reactions. While not explicitly detailed in the literature for this exact sequence, the individual transformations are well-precedented in organic synthesis.

Route 2 , commencing with 2-aminopyridine , is a more linear synthesis that has been validated in the patent literature for the production of Filgotinib.[1][4] Its strength lies in its established nature and the demonstrated high yield of certain steps, such as the final amidation.[2] However, linear syntheses can be less efficient overall, as the final yield is the product of the yields of each individual step. The initial steps of heterocycle formation may also require careful optimization to ensure high purity of the core structure.

Recommendation:

For exploratory and medicinal chemistry applications , where the synthesis of multiple analogues is desired, Route 1 presents a more attractive and flexible platform. The ability to independently synthesize and modify the two coupling partners provides significant strategic advantages.

For large-scale, process chemistry applications , Route 2 represents a more established and de-risked pathway, with published data supporting its feasibility. However, a thorough cost-of-goods analysis and process optimization would be essential to ensure its economic viability.

Ultimately, the choice between these two routes will depend on the specific goals of the research or development program, including timelines, budget, and the desired scale of production. This guide provides the foundational data and protocols to initiate such an evaluation.

References

A Comparative Guide to the Efficacy of Methyl 2-fluoro-4-methoxybenzoate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and evaluation of novel small molecules are paramount. The privileged scaffold of Methyl 2-fluoro-4-methoxybenzoate presents a compelling starting point for the development of new therapeutic agents. The presence of both a fluorine atom and a methoxy group on the benzene ring offers unique electronic and steric properties that can significantly influence biological activity. This guide provides a comprehensive comparison of the potential efficacy of various derivatives of this compound in a range of biological assays, drawing upon data from structurally related compounds to inform on potential therapeutic applications, including anticancer and enzyme inhibitory activities.

The Chemical Versatility of the this compound Scaffold

This compound is a versatile chemical intermediate.[1] Its ester functionality allows for straightforward derivatization into amides, hydrazides, and other functional groups, providing a diverse library of compounds for biological screening. The fluoro and methoxy substituents are known to modulate pharmacokinetic and pharmacodynamic properties, making this scaffold an attractive candidate for medicinal chemistry campaigns.[2]

Comparative Efficacy in Anticancer Assays

While direct comparative studies on a broad series of this compound derivatives are emerging, the anticancer potential of structurally similar compounds provides valuable insights. The cytotoxicity of novel chemical entities is a primary determinant of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and, consequently, the cytotoxic effects of test compounds.[3]

Below is a representative table summarizing the cytotoxic activity (IC50 values) of analogous benzoyl hydrazone derivatives against various human cancer cell lines. This data serves as a predictive model for the potential efficacy of corresponding this compound derivatives.

Derivative ScaffoldSubstitutionCell LineIC50 (µM)Reference
4-Fluorobenzoyl Hydrazone4-MethoxybenzenesulfonatehCA I23.2[2]
4-Fluorobenzoyl Hydrazone4-MethoxybenzenesulfonatehCA II251.6[2]
4-Methoxybenzoylhydrazone2,4-Dihydroxybenzylidene-227.75 ± 0.53[4]
4-Methoxybenzoylhydrazone2,5-Dihydroxybenzylidene-242.53 ± 6.1[4]
2-Alkylcarbonyl QuinoxalinePhenylMCF7 (Breast)< 0.15[5]
2-Alkylcarbonyl QuinoxalinePhenylNCI-H460 (Lung)< 0.15[5]
2-Alkylcarbonyl QuinoxalinePhenylSF-268 (CNS)< 0.15[5]

This table presents data from structurally related compounds to infer the potential activity of this compound derivatives.

The data suggests that modifications to the core structure can lead to potent anticancer activity, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in the culture medium and added to the cells. Control wells receive medium with the same concentration of DMSO as the treated wells. The plates are incubated for 48-72 hours.[7]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.[3]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture Cancer Cells seed_plate 2. Seed 96-well Plates cell_culture->seed_plate add_compounds 3. Add Test Compounds seed_plate->add_compounds incubate_48h 4. Incubate for 48-72h add_compounds->incubate_48h add_mtt 5. Add MTT Solution incubate_48h->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h add_dmso 7. Add DMSO incubate_4h->add_dmso read_absorbance 8. Read Absorbance at 570nm add_dmso->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Workflow for the MTT cytotoxicity assay.

Efficacy as Enzyme Inhibitors

The substitution pattern of the this compound scaffold suggests its potential as a precursor for various enzyme inhibitors. For instance, fluorinated and methoxy-substituted aromatic compounds have been investigated as inhibitors of carbonic anhydrases, cholinesterases, and α-amylase.[2][8]

Structure-Activity Relationship (SAR) Insights

Based on studies of analogous benzoic acid derivatives, a preliminary structure-activity relationship can be proposed for the inhibition of enzymes like α-amylase.[8]

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring can significantly impact inhibitory activity, often through hydrogen bonding interactions within the enzyme's active site.

  • Methoxy Groups: Methylation of hydroxyl groups to methoxy groups can decrease inhibitory activity by reducing the number of hydrogen bond donors. However, it can also enhance hydrophobic interactions.[8]

  • Halogenation: The introduction of a fluorine atom can alter the electronic properties of the ring and improve binding affinity.

SAR_Concept cluster_derivatives Derivatives cluster_properties Modulated Properties cluster_activity Biological Activity scaffold This compound Scaffold amide Amide Derivatives scaffold->amide Derivatization hydrazide Hydrazide Derivatives scaffold->hydrazide Derivatization ester Ester Variations scaffold->ester Derivatization h_bond Hydrogen Bonding amide->h_bond hydrophobicity Hydrophobicity amide->hydrophobicity electronics Electronic Effects amide->electronics hydrazide->h_bond hydrazide->hydrophobicity hydrazide->electronics ester->h_bond ester->hydrophobicity ester->electronics enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Amylase) h_bond->enzyme_inhibition Influences hydrophobicity->enzyme_inhibition Influences electronics->enzyme_inhibition Influences

Hypothetical structure-activity relationship concept.
Experimental Protocol: α-Amylase Inhibition Assay

This protocol details a method for assessing the inhibitory activity of test compounds against α-amylase.

  • Enzyme and Substrate Preparation: A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9). A starch solution is prepared as the substrate.

  • Incubation: The test compound, dissolved in a minimal amount of DMSO and diluted with buffer, is pre-incubated with the α-amylase solution for a specific time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by adding a solution like dinitrosalicylic acid (DNS) reagent.

  • Color Development: The mixture is heated in a boiling water bath to allow for color development. The DNS reacts with the reducing sugars produced by the enzymatic hydrolysis of starch.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The IC50 value is then determined.

Conclusion

The this compound scaffold holds considerable promise as a versatile starting point for the development of novel therapeutic agents. Insights from structurally related compounds suggest that its derivatives are likely to exhibit significant biological activities, particularly in the realms of anticancer and enzyme inhibition. The strategic modification of this core structure, coupled with robust biological evaluation using assays such as the MTT and enzyme inhibition assays, will be crucial in unlocking its full therapeutic potential. Further focused studies on a diverse library of this compound derivatives are warranted to establish definitive structure-activity relationships and identify lead candidates for further preclinical development.

References

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Methyl 2-fluoro-4-methoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the downstream reaction yields, the purity of the final API, and the emergence of potentially toxic by-products.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to the certification of reference materials. All protocols and recommendations are grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and robustness.[5] For an aromatic ester like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Principle of Causality: RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte and its impurities to varying degrees, while a polar mobile phase elutes them. Structural differences in impurities, such as the presence of additional polar groups (e.g., a carboxylic acid from hydrolysis) or the absence of others, will cause significant changes in retention time, allowing for effective separation and quantification.

Comparative Performance: HPLC
ParameterTypical PerformanceRationale / Context
Primary Use Quantification of the main component; detection and quantification of non-volatile synthesis by-products and degradation products.Ideal for identifying impurities structurally similar to the parent compound, which are common in pharmaceutical manufacturing.
Selectivity High; can be optimized by adjusting mobile phase composition (organic modifier, pH) and column chemistry.The use of a C18 column provides excellent hydrophobic selectivity for aromatic esters.[6]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mLDependent on the chromophore of the impurity. The benzoate structure provides strong UV absorbance.
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mLEnsures that impurities can be accurately measured at levels required by ICH guidelines (e.g., 0.05% reporting threshold).[4][7]
Precision (%RSD) < 2.0%As per ICH validation guidelines, a high degree of precision is achievable and expected for quality control methods.[1][4]
Accuracy (% Recovery) 98 - 102%Demonstrates the method's ability to provide a result close to the true value, a critical aspect of method validation.[1]

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s0 Accurately weigh Reference Standard & Sample s1 Dissolve and dilute in a suitable diluent (e.g., ACN:Water) s0->s1 h0 Equilibrate RP-HPLC System (C18 Column) s2 Filter through 0.45 µm syringe filter s1->s2 s2->h0 h1 Perform System Suitability Test (SST) with Reference Standard h0->h1 d0 Integrate Peaks in Chromatogram h2 Inject Sample Solution h1->h2 h3 Acquire Chromatogram (UV Detection) h2->h3 h3->d0 d1 Calculate Purity by Area % or against a Reference Standard d0->d1 d2 Report Results (Assay %, Impurity Profile) d1->d2 cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Processing & Reporting s0 Accurately weigh sample into a headspace vial s1 Add a high-boiling point solvent (e.g., DMSO) s0->s1 g0 Incubate vial in Headspace Autosampler s2 Seal vial and vortex s1->s2 s2->g0 g1 Inject vapor phase into GC g0->g1 d0 Extract ion chromatograms for target solvents g2 Separate compounds on capillary column g1->g2 g3 Detect and identify by MS g2->g3 g3->d0 d1 Identify peaks by retention time and mass spectrum d0->d1 d2 Quantify against standards and report (ppm) d1->d2 cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation s0 Accurately weigh Analyte & Internal Standard into the same vial s1 Dissolve completely in deuterated solvent (e.g., CDCl₃) s0->s1 n0 Place tube in NMR Spectrometer (≥400 MHz) s2 Transfer to NMR tube s1->s2 s2->n0 n1 Tune and shim the probe n0->n1 d0 Apply Fourier transform and phase correction n2 Acquire ¹⁹F NMR spectrum with quantitative parameters (long relaxation delay) n1->n2 n2->d0 d1 Integrate analyte and standard signals d0->d1 d2 Calculate absolute purity using the qNMR equation d1->d2

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl 2-fluoro-4-methoxybenzoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and materials science, the selection of starting materials is a critical decision point, balancing cost, efficiency, and the final product's desired properties. Among the vast arsenal of chemical building blocks, fluorinated compounds have garnered significant attention for their ability to modulate biological activity and enhance material characteristics.[1][2][3] This guide provides an in-depth cost-benefit analysis of a particularly versatile reagent: Methyl 2-fluoro-4-methoxybenzoate .

This analysis moves beyond a simple price comparison, delving into the practical implications of its use in multi-step synthesis. We will explore its impact on reaction yields, downstream processing, and the overall efficiency of a synthetic campaign, comparing it with viable alternatives to provide a holistic view for strategic project planning.

The Strategic Advantage of Fluorine: Why this compound?

This compound is a substituted aromatic ester that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4] The strategic placement of the fluorine atom ortho to the methyl ester group, combined with the methoxy group at the para position, imparts unique reactivity and offers significant advantages.

The incorporation of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[2][5] Specifically, fluorine can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.[2][6]

  • Improve Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.[2]

  • Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug absorption and distribution.[1]

  • Increase Lipophilicity: In certain contexts, fluorine substitution can enhance membrane permeability.[2]

The 2-fluoro-4-methoxybenzoyl scaffold is a key component in numerous biologically active compounds, making its efficient synthesis a priority for medicinal chemists.

Cost Analysis: A Multi-faceted Perspective

The initial acquisition cost of a reagent is a primary consideration. However, a comprehensive cost analysis must also account for factors such as purity, scale, and supplier. Below is a comparative table of catalog prices for this compound and its structural analogs.

ReagentCAS NumberRepresentative SupplierPrice (per gram)Price (larger quantity)
This compound 128272-26-4Sigma-Aldrich (Ambeed)~$28.75/g (ships in 5 days)[7]Varies
Methyl 4-fluoro-2-methoxybenzoate204707-42-6Vibrant Pharma Inc.$15.00/g[8]$845.00/500g[8]
Methyl 4-methoxybenzoate121-98-2---~$10-20/g (estimated)~$100-200/kg (estimated)
Methyl 4-bromo-2-methoxybenzoate139102-34-4Sigma-Aldrich$13.35/g (10g size)---
Methyl 4-fluoro-2-methylbenzoate---Thermo Scientific$10.25/g (5g size)[9]---

Note: Prices are subject to change and may vary significantly between suppliers and based on purity levels. The prices listed are for research-grade quantities and are intended for comparative purposes.

As the table indicates, this compound is a moderately priced building block. Its non-fluorinated counterpart, Methyl 4-methoxybenzoate, is significantly cheaper, as expected. Interestingly, the isomeric Methyl 4-fluoro-2-methoxybenzoate is available at a comparable or slightly lower price point.[8] The brominated analog, while also readily available, falls within a similar price range for small quantities.

The decision to use this compound, therefore, hinges on whether the benefits it confers in a synthetic route justify its cost premium over cheaper, non-fluorinated alternatives.

Benefit Analysis: Performance in Multi-Step Synthesis

The true value of a building block is revealed in its performance. This section evaluates this compound based on yield, reaction conditions, and strategic advantages in multi-step synthesis.

Workflow for Reagent Selection

The choice of a building block is a critical decision point in synthetic planning. The following diagram illustrates a logical workflow for this process.

G A Define Target Molecule & Desired Properties B Identify Key Structural Scaffolds A->B C Initial Reagent Screening (e.g., non-fluorinated) B->C G Evaluate Need for Fluorination (e.g., for bioactivity, stability) B->G Properties require fluorine? D Cost Analysis (Low) C->D E Synthetic Feasibility & Predicted Yield C->E I Cost-Benefit Analysis D->I F Decision: Proceed with Non-Fluorinated Reagent E->F High Yield & Feasible J Compare Yield, Purity, & Downstream Steps E->J L Re-evaluate Synthetic Strategy E->L Low Yield or Unfeasible H Screen Fluorinated Analogs (e.g., M2F4MB) G->H H->I I->J K Decision: Proceed with Fluorinated Reagent J->K Benefits > Cost J->L Benefits < Cost L->B G Start This compound Step1 Step 1: Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate 2-fluoro-4-methoxybenzoic acid Step1->Intermediate Step2 Step 2: Amide Coupling (e.g., Amine, HATU, DIPEA, DMF) Intermediate->Step2 Product Final Amide Product Step2->Product

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-fluoro-4-methoxybenzoate (CAS No. 128272-26-4), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of compliance but a cornerstone of responsible scientific practice.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.[1]

The presence of a fluorine atom categorizes this compound as a halogenated organic compound . This classification is critical for waste segregation to prevent dangerous reactions and ensure proper final disposal, which often involves high-temperature incineration.[2][3][4]

Hazard Classification GHS Pictogram Description
Acute Toxicity (Oral), Category 4GHS07 (Exclamation Mark)Harmful if swallowed
Skin Irritation, Category 2GHS07 (Exclamation Mark)Causes skin irritation
Eye Irritation, Category 2BGHS07 (Exclamation Mark)Causes eye irritation
Specific Target Organ Toxicity, Single Exposure, Category 3GHS07 (Exclamation Mark)May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[1]

Personal Protective Equipment (PPE)

Given the irritant nature of this compound, appropriate PPE is mandatory to prevent exposure during handling and disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. Halogenated organic wastes must be collected separately from non-halogenated waste streams.[2][5]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • The container must have a secure screw-top cap to prevent leakage and evaporation.[6]

    • Ensure the container is clearly labeled for "Halogenated Organic Waste."[5]

  • Label the Waste Container:

    • The label must include the words "Hazardous Waste."[5]

    • List all constituents of the waste, including this compound and any solvents used.

    • Indicate the approximate percentage of each component.

    • Include the date when the first waste was added to the container.

  • Collecting the Waste:

    • Carefully transfer the waste this compound (whether in solid form or dissolved in a solvent) into the designated halogenated waste container.

    • Collect any rinsates from cleaning contaminated glassware in the same container.[5] For instance, if you rinse a beaker that contained the compound with acetone, this acetone rinsate is now considered halogenated hazardous waste.

    • Keep the waste container closed at all times, except when adding waste.[7][8] This is a crucial step to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Storage of Hazardous Waste

Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • The SAA must be at or near the point of waste generation.[8]

  • Store the halogenated waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Do not store incompatible waste types together. For example, acids and bases should be stored separately.[6]

  • Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[6]

Disposal Procedure Flowchart

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) - Identify Hazards (Irritant, Halogenated) A->B C Don Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat B->C D Select & Label Container: 'Halogenated Organic Waste' C->D E Transfer Waste to Container - Include solid compound and any rinsates D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Weekly Inspection of SAA H->I J Container Full or Storage Time Limit Reached? I->J K Arrange for Pickup by Institutional EHS Office J->K Yes M Continue Safe Storage Practices J->M No L Document Waste Disposal (Manifest) K->L

Caption: Disposal workflow for this compound.

Final Disposal and Decontamination

  • Arranging for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's policy, often between 6 to 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[5][8]

  • Empty Container Disposal: An "empty" container that held this compound must be handled as hazardous waste unless properly decontaminated.[7] The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate from this process must be collected as halogenated hazardous waste.[7] After triple-rinsing, deface the hazardous waste labels and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials (e.g., spill pillows or vermiculite).

  • Personal Protection: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Clean-up: Absorb the spill with an inert material. Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[7]

  • Decontaminate: Clean the spill area with soap and water.

For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

References

A Researcher's Guide to the Safe Handling of Methyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise manipulation of novel chemical entities is paramount. Methyl 2-fluoro-4-methoxybenzoate, a fluorinated aromatic ester, represents a class of compounds with significant potential in medicinal chemistry. However, its unique chemical properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Our approach moves beyond a simple checklist, delving into the rationale behind each safety recommendation. By understanding the "why," researchers can cultivate a proactive safety culture that anticipates and mitigates risks effectively. This document is structured to provide immediate, actionable intelligence for your laboratory's Chemical Hygiene Plan, in alignment with OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3][4]

Section 1: Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough understanding of its potential hazards is critical. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.[5]

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The presence of the fluorine atom can also influence the compound's reactivity and metabolic pathways, a key consideration for fluorinated organic compounds.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 128272-26-4
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Physical Form Solid
Storage Sealed in a dry, room temperature environment.

Source: Sigma-Aldrich[5]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

2.1 Eye and Face Protection

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[7]

2.2 Skin and Body Protection

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Gloves: Due to the aromatic ester nature of the compound, appropriate chemical-resistant gloves are essential.

    • Recommended Glove Types: Nitrile or butyl rubber gloves are recommended for handling this compound.[7][8] Always check the manufacturer's glove compatibility chart for the specific glove you are using.

    • Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or puncture. Use the "double-gloving" technique for added protection during high-risk procedures. Remove gloves promptly and properly, avoiding contact with the outer surface.

  • Clothing: Wear long pants and closed-toe shoes to protect your legs and feet from potential spills.

2.3 Respiratory Protection

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9] All respirator use must be in accordance with a written respiratory protection program.[3]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess_Task Assess Task: Handling this compound Eyes Eye Protection: Chemical Splash Goggles (Face shield if splash risk) Assess_Task->Eyes Eye Irritant Skin Skin Protection: Nitrile/Butyl Gloves Lab Coat Assess_Task->Skin Skin Irritant Respiratory Respiratory Protection: Work in Fume Hood (Respirator for spills) Assess_Task->Respiratory Respiratory Irritant

Caption: A workflow for selecting appropriate PPE when handling this compound.

Section 3: Safe Handling and Operational Procedures

Adherence to standard operating procedures (SOPs) is crucial for minimizing exposure and preventing accidents.

3.1 Engineering Controls

  • Chemical Fume Hood: As stated previously, always handle this compound within a properly functioning chemical fume hood. This is the most effective way to control exposure to airborne contaminants.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

3.2 Standard Operating Procedures

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Have a spill kit readily accessible.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust. Use a spatula for transfers and avoid creating dust clouds.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and transfer techniques (e.g., using a funnel for transfers between containers).

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Housekeeping: Keep the work area clean and organized. Clean up any minor spills immediately, following the procedures outlined in Section 4.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[10]

4.2 Spill Response

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Section 5: Waste Disposal

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations. As a fluorinated organic compound, specific disposal protocols must be followed.[6]

5.1 Waste Segregation and Labeling

  • Solid Waste: Collect any solid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Liquid Waste: Collect any liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers may still contain chemical residue and should be treated as hazardous waste. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label on the empty container before disposal.

5.2 Disposal Method

  • All waste containing this compound must be disposed of through your institution's hazardous waste management program.

  • Incineration in a facility equipped with scrubbers to handle acidic combustion products like hydrogen fluoride is the preferred disposal method for many fluorinated organic compounds.[13] Do not dispose of this chemical down the drain or in regular trash.

Diagram 2: Chemical Waste Disposal Workflow

Waste_Disposal Start Generate Waste: This compound Segregate Segregate Waste: Solid vs. Liquid Start->Segregate Label_Solid Label Solid Waste Container: Chemical Name & Hazards Segregate->Label_Solid Solid Label_Liquid Label Liquid Waste Container: Chemical Name & Hazards Segregate->Label_Liquid Liquid Collect_Solid Collect in Sealed Container Label_Solid->Collect_Solid Collect_Liquid Collect in Sealed Container Label_Liquid->Collect_Liquid Arrange_Pickup Arrange for Hazardous Waste Pickup (Institutional EHS) Collect_Solid->Arrange_Pickup Collect_Liquid->Arrange_Pickup End Proper Disposal (e.g., Incineration) Arrange_Pickup->End

Caption: A step-by-step workflow for the safe disposal of this compound waste.

By integrating these safety protocols into your daily laboratory operations, you can confidently work with this compound while ensuring a safe and compliant research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.